molecular formula C27H34ClNO4 B163890 Sigma-LIGAND-1 hydrochloride CAS No. 139652-86-1

Sigma-LIGAND-1 hydrochloride

Numéro de catalogue: B163890
Numéro CAS: 139652-86-1
Poids moléculaire: 472.0 g/mol
Clé InChI: GWSBQIZSTCDSLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

a potent, selective & orally active sigma site ligand;  has no effect on dopamine turnover;  structure fiven in first source

Propriétés

Numéro CAS

139652-86-1

Formule moléculaire

C27H34ClNO4

Poids moléculaire

472.0 g/mol

Nom IUPAC

6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one;hydrochloride

InChI

InChI=1S/C27H33NO4.ClH/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28;/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3;1H

Clé InChI

GWSBQIZSTCDSLE-UHFFFAOYSA-N

SMILES canonique

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl

Autres numéros CAS

139652-86-1

Synonymes

6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride
NPC 16377
NPC-16377

Origine du produit

United States

Foundational & Exploratory

The Sigma-1 Receptor: A Technical Guide to its Mechanism of Action and Ligand Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Unlike traditional receptors, S1R functions as a signal transduction amplifier, modulating a wide array of cellular processes critical for neuronal function, cell survival, and homeostasis.[1] Its involvement in various pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain, has positioned it as a promising therapeutic target.[3][4] This technical guide provides an in-depth overview of the S1R's mechanism of action, with a focus on its interaction with synthetic ligands, downstream signaling pathways, and the experimental methodologies used to study its function.

Core Mechanism of Action

Under basal conditions, the S1R is in an inactive state, forming a complex with the binding-immunoglobulin protein (BiP), another ER chaperone.[5][6] Upon stimulation by agonist ligands or cellular stress (e.g., ER stress, oxidative stress), S1R dissociates from BiP.[5][6] This dissociation allows the activated S1R to translocate within the ER and interact with a variety of "client" proteins, thereby modulating their activity.[1][2] This chaperone activity is central to its function and underlies its ability to influence diverse signaling pathways.

Data Presentation: Quantitative Ligand Binding Affinities

The interaction of ligands with the S1R is characterized by their binding affinity, typically expressed as the inhibition constant (Ki). This value represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several well-characterized S1R ligands.

LigandClassificationSigma-1 Receptor Ki (nM)Reference(s)
Agonists
PRE-084 hydrochlorideSelective Agonist2.2 - 53.2
(+)-PentazocinePrototypical Agonist4.8 - 10
SA4503 (cutamesine)Agonist4.6
Antagonists
BD-1047Selective Antagonist0.93
HaloperidolAntagonist5.2
BD-1063Selective Antagonist4.43
Non-selective
1,3-Di-o-tolyl-guanidine (DTG)Non-selective Ligand~35.5

Signaling Pathways

The chaperone activity of the S1R allows it to modulate several key signaling pathways critical for cellular function and survival.

Regulation of Calcium Homeostasis

A primary function of the S1R is the modulation of intracellular calcium (Ca2+) signaling, a crucial second messenger.

  • Interaction with IP3 Receptors: Activated S1R translocates to the ER membrane where it interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R).[1][5] This interaction enhances Ca2+ flux from the ER into the mitochondria, which is essential for maintaining mitochondrial function and ATP production.[1]

  • Modulation of Store-Operated Calcium Entry (SOCE): S1R can inhibit SOCE by associating with STIM1, the ER Ca2+ sensor that regulates this pathway.

  • Interaction with Voltage-Gated Calcium Channels (VGCCs): S1R can directly interact with and inhibit L-type voltage-gated calcium channels in the plasma membrane, thereby regulating calcium influx in response to membrane depolarization.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active IP3R IP3 Receptor S1R_active->IP3R stabilizes STIM1 STIM1 S1R_active->STIM1 inhibits interaction with Orai1 VGCC L-type VGCC S1R_active->VGCC inhibits Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ flux SOCE SOCE Channel (Orai1) STIM1->SOCE activates ATP ATP Production Mito_Ca->ATP Ca_influx Ca2+ Influx VGCC->Ca_influx SOCE->Ca_influx Agonist S1R Agonist Agonist->S1R_BiP dissociation Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP dissociation ER_Ca_depletion ER Ca2+ Depletion ER_Ca_depletion->STIM1

Figure 1. S1R-mediated regulation of calcium homeostasis.

Modulation of Neuronal Excitability and Neurotransmission

S1R plays a significant role in regulating neuronal function by interacting with various ion channels and receptors.

  • Voltage-Gated Ion Channels: Besides VGCCs, S1R has been shown to modulate the activity of voltage-gated sodium (Nav) and potassium (Kv) channels, thereby influencing neuronal excitability and action potential firing.[7]

  • NMDA Receptors: S1R activation can potentiate N-methyl-D-aspartate receptor (NMDAR) function. This is thought to occur, in part, through the phosphorylation of the NR1 subunit of the NMDAR.[8] This modulation has implications for synaptic plasticity, learning, and memory.

  • Neurotrophic Factor Signaling: S1R agonists like PRE-084 have been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, TrkB. This leads to the activation of downstream pro-survival pathways, including the ERK/CREB and Akt pathways.[7]

G cluster_downstream Downstream Effects cluster_neurotransmission Neurotransmission Modulation S1R_Agonist S1R Agonist (e.g., PRE-084) S1R Sigma-1 Receptor S1R_Agonist->S1R activates BDNF BDNF Expression S1R->BDNF NMDAR NMDA Receptor S1R->NMDAR potentiates Ion_Channels Voltage-gated Ion Channels (Na+, K+, Ca2+) S1R->Ion_Channels modulates TrkB TrkB Receptor Activation BDNF->TrkB ERK_CREB ERK/CREB Pathway TrkB->ERK_CREB Akt Akt Pathway TrkB->Akt Neuronal_Survival Neuronal Survival & Synaptic Plasticity ERK_CREB->Neuronal_Survival Akt->Neuronal_Survival pNR1 pNR1 (activated) NMDAR->pNR1 Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability

Figure 2. S1R modulation of neuronal signaling pathways.

Experimental Protocols

Radioligand Binding Assay for Determining Ligand Affinity (Ki)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1R.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in S1R (e.g., guinea pig liver) or cells overexpressing S1R in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a selective S1R radioligand (e.g., --INVALID-LINK---pentazocine) to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding: Radioligand + membranes + a high concentration of a known S1R ligand (e.g., haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue_Prep Tissue/Cell Homogenization Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Prep->Membrane_Isolation Protein_Quant Protein Quantification Membrane_Isolation->Protein_Quant Assay_Setup Assay Setup in 96-well plate: - Radioligand (3H-pentazocine) - Test Compound (varied conc.) - Membranes Protein_Quant->Assay_Setup Incubation Incubation (37°C, 90-120 min) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Scintillation->Data_Analysis

Figure 3. Experimental workflow for radioligand binding assay.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of S1R ligands on cell survival and proliferation, often in the context of a cellular stressor.[9]

Methodology:

  • Cell Culture: Seed cells (e.g., a neuronal cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the S1R ligand (agonist or antagonist).

    • In neuroprotection studies, a cellular stressor (e.g., hydrogen peroxide for oxidative stress, or tunicamycin for ER stress) may be co-applied.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of viable cells compared to an untreated control. This can be used to determine the EC50 for neuroprotection or the IC50 for cytotoxicity.

In Vivo Model of Neuropathic Pain: Formalin-Induced Pain

This model is used to evaluate the analgesic effects of S1R ligands.[10]

Methodology:

  • Animal Model: Use adult male rodents (e.g., mice or rats).

  • Drug Administration: Administer the S1R ligand (e.g., BD-1047) via a relevant route (e.g., intraperitoneal or intrathecal injection) at various doses, typically 30 minutes before the formalin injection. A vehicle control group is also included.

  • Induction of Pain: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.

  • Behavioral Observation: Observe and quantify the nociceptive behaviors, which occur in two phases:

    • Phase 1 (acute pain): 0-5 minutes post-injection, characterized by flinching and licking of the injected paw.

    • Phase 2 (inflammatory pain): 15-45 minutes post-injection, also characterized by flinching and licking.

  • Data Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle control group for both phases. A significant reduction in these behaviors indicates an analgesic effect.

  • Molecular Analysis (Optional): At the end of the behavioral observation, spinal cord tissue can be collected to analyze the phosphorylation of key signaling molecules involved in pain transmission, such as the NMDA receptor subunit NR1 or p38 MAPK, via Western blotting or immunohistochemistry.[10]

Conclusion

The Sigma-1 receptor represents a highly dynamic and versatile molecular chaperone with profound effects on cellular signaling, particularly in the central nervous system. Its intricate mechanism of action, involving dissociation from BiP and subsequent modulation of a diverse range of client proteins, provides multiple avenues for therapeutic intervention. The continued development and characterization of selective S1R ligands, guided by the robust experimental protocols outlined in this guide, hold significant promise for the treatment of a wide spectrum of debilitating diseases. A thorough understanding of its complex signaling networks is paramount for harnessing the full therapeutic potential of targeting this unique intracellular protein.

References

Unveiling the Sigma-1 Receptor Affinity of SIGMA-LIGAND-1 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of SIGMA-LIGAND-1 hydrochloride for the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein at the endoplasmic reticulum. Understanding this interaction is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document synthesizes available binding data, details the experimental methodologies for its determination, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for sigma receptors has been characterized by its half-maximal inhibitory concentration (IC50). These values represent the concentration of the ligand required to displace 50% of a specific radioligand from its binding site. While a specific equilibrium dissociation constant (Ki) for the sigma-1 receptor is not publicly available, the IC50 values provide a strong indication of its potent interaction with sigma receptors.

CompoundParameterValue (nM)Radioligand/SiteReceptor Subtype(s)
This compound IC5016[3H]1,3-di-o-tolylguanidine (DTG)Sigma-1 & Sigma-2
IC5019(+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (PPP)Sigma-1
Ki4000-Dopamine D2

Note: The DTG binding site is non-selective for sigma receptor subtypes, while the PPP binding site shows preference for the sigma-1 receptor. The high Ki value for the dopamine D2 receptor suggests selectivity for sigma receptors over this particular off-target.

Experimental Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptor Affinity

The determination of the inhibitory constant (Ki) of a test compound like this compound for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

I. Materials and Reagents
  • Biological Material: Guinea pig liver membranes or cell lines expressing a high density of sigma-1 receptors (e.g., HEK-293 cells stably expressing human σ1R).

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM), a high-affinity sigma receptor ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

II. Membrane Preparation
  • Homogenize fresh or frozen guinea pig liver tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

III. Assay Procedure
  • In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.

  • Total Binding Wells: Add assay buffer, the membrane preparation (typically 100-200 µg of protein), and a fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd, e.g., 1-5 nM).

  • Non-specific Binding Wells: Add assay buffer, the membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (10 µM).

  • Competition Binding Wells: Add assay buffer, the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubate the plate at 37°C for 120 minutes with gentle agitation to reach binding equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer (3-4 times) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

IV. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding of [³H]-(+)-pentazocine as a function of the logarithm of the concentration of this compound.

  • Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

    • IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Key Processes

To further elucidate the context of this compound's action, the following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow for determining its binding affinity.

sigma1_signaling_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Dissociation upon Ligand Binding IP3R IP3 Receptor S1R->IP3R Modulation Ion_Channels Ion Channel Modulation S1R->Ion_Channels Translocation & Interaction Ca_release Ca2+ Release from ER IP3R->Ca_release Ligand SIGMA-LIGAND-1 (Agonist) Ligand->S1R Binds Mitochondria Mitochondrial Function Ca_release->Mitochondria Neuronal_Plasticity Neuronal Plasticity & Survival Mitochondria->Neuronal_Plasticity Ion_Channels->Neuronal_Plasticity

Caption: Sigma-1 Receptor Signaling Pathway.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Reagent_Prep 2. Reagent Preparation Incubation 3. Incubation (Membranes, Radioligand, Test Compound) Reagent_Prep->Incubation Filtration 4. Rapid Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Processing 6. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 7. Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation 8. Cheng-Prusoff (Ki Calculation) Curve_Fitting->Ki_Calculation

Caption: Radioligand Competition Binding Assay Workflow.

An In-depth Technical Guide to the Pharmacological Profile of Sigma-LIGAND-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and receptor interaction profile of Sigma-LIGAND-1 hydrochloride, a selective sigma receptor ligand. This document details its IC50 and Ki values, provides established experimental protocols for determining these values, and visualizes the key signaling pathways associated with its receptor targets.

Data Presentation: Binding Affinity and Potency

This compound demonstrates notable selectivity for sigma receptors, with a significantly lower affinity for the dopamine D2 receptor. The quantitative data for its binding affinity and potency are summarized below.

TargetParameterValue (nM)
Sigma Receptor (DTG site)IC5016[1]
Sigma Receptor (PPP site)IC5019[1]
Dopamine D2 ReceptorKi4000[1][2]

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the sigma receptor sites.

Ki (Inhibition constant): An indicator of the binding affinity of this compound to the dopamine D2 receptor. A higher Ki value denotes lower binding affinity.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the IC50 and Ki values of sigma receptor ligands like this compound.

Protocol 1: Determination of IC50 for Sigma Receptors via Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the IC50 value of a test compound at sigma receptors using a radiolabeled ligand.

1. Materials:

  • Test Compound: this compound
  • Radioligand: [³H]-(+)-Pentazocine for sigma-1 receptors or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for general sigma receptor binding.[1][3]
  • Membrane Preparation: Guinea pig liver membranes are often used for their high expression of sigma-1 receptors.[1][4]
  • Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.
  • Non-specific Binding Control: A high concentration of a known sigma receptor ligand, such as haloperidol (10 µM).[5]
  • Filtration Apparatus: Cell harvester and glass fiber filters.
  • Scintillation Counter and Fluid.

2. Procedure:

  • Prepare serial dilutions of this compound.
  • In a 96-well plate, combine the membrane preparation, assay buffer, and either the test compound dilutions or the non-specific binding control.
  • Add the radioligand at a concentration near its Kd value.
  • Incubate the plate, typically for 120 minutes at 37°C, to allow binding to reach equilibrium.[5]
  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation fluid.
  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value, the concentration at which the test compound inhibits 50% of the specific binding, using non-linear regression analysis.

Protocol 2: Determination of Ki for Dopamine D2 Receptor via Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki value of a test compound for the dopamine D2 receptor.

1. Materials:

  • Test Compound: this compound
  • Radioligand: [³H]-Raclopride, a selective D2 antagonist.[6][7][8]
  • Membrane Preparation: Rat striatal membranes are commonly used due to their high density of D2 receptors.
  • Assay Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, pH 7.4.
  • Non-specific Binding Control: A high concentration of a known D2 receptor antagonist, such as (+)butaclamol or haloperidol.[6]
  • Filtration Apparatus and Scintillation Counter.

2. Procedure:

  • Follow a similar procedure as described in Protocol 1, using the D2 receptor-specific materials.
  • Incubation is typically carried out at room temperature for a defined period to reach equilibrium.

3. Data Analysis:

  • Calculate the IC50 value as described previously.
  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
  • [L] is the concentration of the radioligand used.
  • Kd is the dissociation constant of the radioligand for the D2 receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways of the sigma-1 and dopamine D2 receptors, as well as a typical experimental workflow for determining ligand binding affinity.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation (e.g., Guinea Pig Liver) incubation Incubation (Binding to Equilibrium) prep->incubation ligand Radioligand (e.g., [3H]-(+)-pentazocine) ligand->incubation test_compound Test Compound (Sigma-LIGAND-1) test_compound->incubation filtration Filtration & Washing (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50/Ki) counting->analysis

Caption: Workflow for Radioligand Binding Assay.

G cluster_sigma1 Sigma-1 Receptor Signaling Pathway ligand Sigma-1 Ligand (e.g., Sigma-LIGAND-1) s1r Sigma-1 Receptor (ER) ligand->s1r ip3r IP3 Receptor s1r->ip3r Modulates ion_channel Ion Channels (e.g., K+, Ca2+) s1r->ion_channel Modulates erk ERK Phosphorylation s1r->erk Activates ca_release Ca2+ Release from ER ip3r->ca_release mito Mitochondria ca_release->mito atp ATP Production mito->atp cell_survival Cell Survival & Plasticity atp->cell_survival erk->cell_survival

Caption: Sigma-1 Receptor Signaling Cascade.

G cluster_d2 Dopamine D2 Receptor Signaling Pathway dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r gi Gi Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka creb ↓ CREB Phosphorylation pka->creb gene Gene Expression creb->gene

Caption: Dopamine D2 Receptor Signaling Cascade.

References

An In-depth Technical Guide to the Downstream Signaling of Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Its activation by agonist ligands initiates a cascade of downstream signaling events crucial for cellular homeostasis, neuroprotection, and synaptic plasticity. This guide provides a detailed overview of these pathways, supported by quantitative data, experimental protocols, and pathway visualizations. As "Sigma-LIGAND-1 hydrochloride" is a placeholder, this document will focus on the well-characterized and highly selective σ1R agonist, PRE-084 , as a representative example.

Core Activation Mechanism at the Endoplasmic Reticulum

Under basal conditions, the Sigma-1 receptor is in a dormant state, forming a complex with the ER chaperone Binding-immunoglobulin Protein (BiP), also known as GRP78.[2][3] Agonist binding or cellular stress, such as ER calcium depletion, triggers the dissociation of σ1R from BiP.[1][2][4] This dissociation "activates" σ1R, freeing it to interact with a variety of downstream effector proteins and translocate to other cellular compartments, including the plasma membrane.[4][5][6]

cluster_ER Endoplasmic Reticulum (ER) s1r_bip σ1R-BiP Complex (Inactive) s1r_active Activated σ1R s1r_bip->s1r_active Dissociation bip BiP s1r_bip->bip translocation Downstream Effectors s1r_active->translocation Translocation & Interaction with Client Proteins ligand PRE-084 (Agonist) ligand->s1r_bip stress ER Stress / Ca²⁺ Depletion stress->s1r_bip cluster_MAM Mitochondria-Associated ER Membrane (MAM) s1r Activated σ1R ip3r IP3 Receptor 3 s1r->ip3r Chaperones & Stabilizes ca_mito Ca²⁺ ip3r->ca_mito Ca²⁺ Flux er ER Lumen ca_er Ca²⁺ er->ca_er mito Mitochondria atp ATP Production mito->atp Stimulates ca_er->ip3r ca_mito->mito cluster_neuron Postsynaptic Neuron s1r Activated σ1R nmdar NMDA Receptor s1r->nmdar Potentiates sk SK Channel s1r->sk Inhibits bdnf BDNF Secretion s1r->bdnf Upregulates plasticity Synaptic Plasticity Neuroprotection nmdar->plasticity trkb TrkB Receptor bdnf->trkb Activates erk_akt ERK / Akt Pathways trkb->erk_akt Activates erk_akt->plasticity start Cell Culture (+/- PRE-084) lysis Lyse Cells in Co-IP Buffer start->lysis ip Incubate with Anti-σ1R Antibody lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot for σ1R and BiP elute->wb

References

The Discovery and Profile of a Selective Sigma-1 Receptor Ligand: A Technical Overview of [Sigma-LIGAND-1 Hydrochloride]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, history, and pharmacological profile of the selective Sigma-1 (σ₁) receptor ligand, identified as 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone hydrochloride, and referred to in some commercial contexts as Sigma-LIGAND-1 hydrochloride. This document provides a comprehensive overview of its initial synthesis and characterization, including quantitative binding data, detailed experimental protocols for key assays, and an exploration of the relevant Sigma-1 receptor signaling pathways. The information is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction and Historical Context

The exploration of sigma receptors began with the initial misclassification as a subtype of opioid receptors. However, further research revealed their unique pharmacological identity, leading to the characterization of two main subtypes: Sigma-1 (σ₁) and Sigma-2 (σ₂). The σ₁ receptor, in particular, has emerged as a fascinating and complex therapeutic target. It is now understood to be a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.

In the early 1990s, a concerted effort was underway to develop potent and selective ligands for the sigma receptor to better elucidate its physiological role and therapeutic potential. This research led to the synthesis of a novel series of (aminoalkoxy)chromones, among which 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone (hydrochloride salt) was identified as a particularly potent and selective compound. This molecule, now commercially available as "this compound," represents a significant tool in the ongoing investigation of sigma receptor pharmacology.

Discovery and Synthesis

The seminal work by Erickson and colleagues in 1992 described the synthesis and characterization of a series of (aminoalkoxy)chromones designed to probe the structure-activity relationships of sigma receptor ligands. While the detailed experimental protocol from the original publication is not publicly available, a plausible synthetic route can be inferred from the structure of the final compound and general organic chemistry principles.

The synthesis would likely involve a multi-step process:

  • Synthesis of the Chromone Scaffold: The core 7-hydroxy-2-phenylchromone could be synthesized through established methods, such as the acid-catalyzed reaction of resorcinol with a β-ketoester derived from benzoic acid.

  • Synthesis of the Aminoalkoxy Side Chain: A key intermediate, 1-(7-bromoheptyl)-4-hydroxypiperidine, could be prepared by the alkylation of 4-hydroxypiperidine with a large excess of 1,7-dibromoheptane.

  • Coupling Reaction: The 7-hydroxy-2-phenylchromone would then be coupled with the aminoalkoxy side chain via a Williamson ether synthesis, likely using a base such as potassium carbonate in a suitable solvent like acetone or DMF.

  • Salt Formation: Finally, the free base would be treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt, improving its solubility and stability for biological assays.

Quantitative Data

The initial characterization of 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone hydrochloride provided key insights into its binding affinity and selectivity. This data, along with that of related compounds from the same study, is summarized below.

CompoundSigma Receptor SiteIC₅₀ (nM)Dopamine D₂ Receptor (Kᵢ, nM)
7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone (hydrochloride) [³H]DTG164000
[³H]-(+)-3-PPP19
6-[[6-(4-hydroxypiperidyl)hexyl]oxy]-2-cyclopentylchromone[³H]DTG5121,000
[³H]-(+)-3-PPP55

Experimental Protocols

The following sections detail the likely methodologies used for the key experiments cited in the discovery of this ligand.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of a ligand for its receptor.

Objective: To determine the inhibitory concentration (IC₅₀) of the test compound for the sigma receptor binding sites.

General Protocol:

  • Membrane Preparation: Guinea pig brain membranes are prepared by homogenizing the tissue in a buffered solution and centrifuging to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

  • Assay Components:

    • Radioligand: [³H]DTG (a non-selective sigma ligand) or [³H]-(+)-3-PPP (a selective σ₁ ligand) is used at a concentration near its Kd.

    • Test Compound: A range of concentrations of 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone hydrochloride.

    • Non-specific Binding Control: A high concentration of a known sigma ligand (e.g., haloperidol) is used to determine non-specific binding.

  • Incubation: The membrane preparation, radioligand, and test compound (or control) are incubated together to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is then determined by non-linear regression analysis of the competition binding data.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding Add to wells Nonspecific_Binding Nonspecific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membrane_Prep->Nonspecific_Binding Add to wells Competition_Binding Competition Binding: Membranes + Radioligand + Test Compound Membrane_Prep->Competition_Binding Add to wells Radioligand Radioligand Solution ([³H]DTG or [³H]-(+)-3-PPP) Radioligand->Total_Binding Add to wells Radioligand->Nonspecific_Binding Add to wells Radioligand->Competition_Binding Add to wells Test_Compound Test Compound Dilutions (Sigma-LIGAND-1 HCl) Test_Compound->Competition_Binding Add to wells Filtration Rapid Filtration (Separates Bound/Free) Total_Binding->Filtration After Incubation Nonspecific_Binding->Filtration After Incubation Competition_Binding->Filtration After Incubation Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Specific Binding, Determine IC₅₀) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

Amphetamine-Induced Hyperlocomotion

This in vivo model is used to assess the potential antipsychotic activity of a compound.

Objective: To determine if the test compound can reverse the hyperlocomotor effects of amphetamine in mice.

General Protocol:

  • Animals: Male mice are used for the study. They are habituated to the testing environment to reduce stress-induced behavioral changes.

  • Apparatus: A locomotor activity chamber, which is a clear box equipped with infrared beams to automatically track the movement of the animal.

  • Procedure:

    • Habituation: Mice are placed in the locomotor activity chambers for a set period (e.g., 30-60 minutes) to allow their exploratory behavior to return to a stable baseline.

    • Pre-treatment: Animals are administered either the vehicle control or a specific dose of 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone hydrochloride, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • Amphetamine Challenge: After a pre-determined time, all animals receive an injection of d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

    • Data Collection: Locomotor activity is recorded for a subsequent period (e.g., 60-90 minutes).

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified. The data is analyzed to determine if the pre-treatment with the test compound significantly reduced the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.

Amphetamine_Hyperlocomotion_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Data Analysis Animals Acclimate Mice to Locomotor Chambers Habituation Record Baseline Locomotor Activity Animals->Habituation Pretreatment Administer Vehicle or Sigma-LIGAND-1 HCl Habituation->Pretreatment Amphetamine Administer Amphetamine to All Groups Pretreatment->Amphetamine Recording Record Post-Amphetamine Locomotor Activity Amphetamine->Recording Quantification Quantify Locomotor Activity (e.g., distance traveled) Recording->Quantification Comparison Compare Treatment Group to Vehicle Control Quantification->Comparison Conclusion Determine Reversal of Hyperlocomotion Comparison->Conclusion Sigma1_Signaling_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane cluster_cyto Cytoplasm / Nucleus S1R_BiP σ₁R-BiP Complex (Inactive) S1R_Active Activated σ₁R S1R_BiP->S1R_Active Dissociation from BiP IP3R IP₃ Receptor Ca_Signaling Ca²⁺ Signaling IP3R->Ca_Signaling Modulates Ca²⁺ Release Ion_Channels Ion Channels (Kv, Nav, Cav, NMDA-R) Neuronal_Excitability Neuronal Excitability Ion_Channels->Neuronal_Excitability Modulates Stress_Response Stress Response (e.g., Nrf2 pathway) Ca_Signaling->Stress_Response Neuronal_Excitability->Ca_Signaling Ligand Sigma-LIGAND-1 HCl (Agonist) Ligand->S1R_BiP Binds to σ₁R S1R_Active->IP3R Stabilizes S1R_Active->Ion_Channels Interacts with S1R_Active->Stress_Response Influences

An In-depth Technical Guide to PRE-084 Hydrochloride: A Selective Sigma-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of PRE-084 hydrochloride, a prominent and highly selective sigma-1 (σ1) receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Identity and Structure

PRE-084 hydrochloride is chemically known as 2-(4-Morpholinethyl) 1-phenylcyclohexanecarboxylate hydrochloride. It is a synthetic compound derived from phencyclidine (PCP) but lacks significant affinity for PCP receptors, instead showing high selectivity for the σ1 receptor[1].

Chemical Structure:

  • IUPAC Name: 2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride[2]

  • CAS Number: 138847-85-5[3]

  • Molecular Formula: C₁₉H₂₇NO₃·HCl[3][4]

  • InChI Key: QUJWFJNHTBKCLU-UHFFFAOYSA-N[4]

Physicochemical Properties

PRE-084 hydrochloride is a crystalline solid that is soluble in water and dimethyl sulfoxide (DMSO)[3]. Its physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 353.89 g/mol [2][3]
Purity ≥98% (HPLC)[4]
Solubility in Water 25 mM[3]
Solubility in DMSO 75 mM[3]
Storage Room Temperature[3]

Pharmacological Properties and Mechanism of Action

PRE-084 is a potent and highly selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its selectivity for the σ1 receptor over the σ2 receptor and other receptor systems, including the PCP receptor, is a key feature of its pharmacological profile[3][4].

ParameterValueReceptor/System
Ki 2.2 nMσ1 Receptor[3][5]
Ki 13091 nMσ2 Receptor[3][5]
IC₅₀ 44 nMσ Receptor Assay[4][5][6][7]
IC₅₀ >100,000 nMPCP Receptor[1][4][5]

The mechanism of action of PRE-084 involves its binding to the σ1 receptor, which leads to the dissociation of the receptor from its associated chaperone protein, BiP (Binding immunoglobulin Protein)[8]. This dissociation allows the σ1 receptor to modulate a variety of downstream signaling pathways, resulting in its observed pharmacological effects. These effects include neuroprotection, anti-amnesic properties, and potential antidepressant and antitussive activities[6][9].

Signaling Pathways

PRE-084 has been shown to exert its neuroprotective and other cellular effects through the activation of several key signaling pathways.

PRE084_Akt_eNOS_Pathway PRE084 PRE-084 S1R Sigma-1 Receptor PRE084->S1R Binds & Activates Akt Akt S1R->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates Neuroprotection Neuroprotection & Myocardial Protection eNOS->Neuroprotection

PRE-084 activates the Akt-eNOS signaling pathway.

Another significant pathway modulated by PRE-084 is the NF-κB signaling cascade, which plays a critical role in cell survival and inflammation.

PRE084_NFkB_Pathway PRE084 PRE-084 S1R Sigma-1 Receptor PRE084->S1R Activates NFkB_Activation NF-κB Activation S1R->NFkB_Activation Cell_Survival Increased Cell Survival NFkB_Activation->Cell_Survival Antioxidants Increased Cellular Antioxidants NFkB_Activation->Antioxidants

PRE-084 stimulates the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving PRE-084 hydrochloride are outlined below.

In Vitro Neuroprotection Assay

  • Objective: To assess the protective effects of PRE-084 against β-amyloid-induced toxicity in cultured cortical neurons.

  • Methodology:

    • Primary cortical neurons are cultured from embryonic rats.

    • Neurons are treated with varying concentrations of PRE-084 hydrochloride (e.g., 0.1-100 μM) for 24 hours[6].

    • Following pre-treatment, the neurons are exposed to a toxic concentration of β-amyloid peptide (25-35).

    • Cell viability is assessed using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • To investigate the mechanism, levels of pro-apoptotic proteins like Bax can be measured via Western blotting[6].

  • Expected Outcome: PRE-084 is expected to show a dose-dependent neuroprotective effect, with maximal protection observed around 10 μM, and a reduction in Bax protein levels[6].

In Vivo Motor Function and Survival Study in a Mouse Model

  • Objective: To evaluate the effect of PRE-084 on motor performance and neuron survival in a neurodegenerative disease model.

  • Animal Model: Wobbler mice, which exhibit progressive motor neuron degeneration[6].

  • Methodology:

    • Four-week-old wobbler mice are used for the study[6].

    • PRE-084 hydrochloride is administered via intraperitoneal (i.p.) injection at a dose of 0.25 mg/kg, three times a week for a duration of 8 weeks[6].

    • Motor function is assessed weekly using tests such as grip strength and observation of paw abnormalities[6].

    • At the end of the study, brain and spinal cord tissues are collected for histological analysis to quantify motor neuron survival and for biochemical analysis to measure levels of neurotrophic factors like BDNF[6].

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of PRE-084.

in_vivo_workflow start Start: Select Animal Model (e.g., Wobbler Mice) treatment Administer PRE-084 (i.p.) or Vehicle Control start->treatment behavioral Behavioral Testing (e.g., Grip Strength) treatment->behavioral Weekly tissue Tissue Collection (Brain, Spinal Cord) treatment->tissue After 8 Weeks behavioral->treatment analysis Histological & Biochemical Analysis tissue->analysis end End: Data Analysis & Conclusion analysis->end

A generalized workflow for in vivo experiments with PRE-084.

Conclusion

PRE-084 hydrochloride is a valuable research tool for investigating the therapeutic potential of sigma-1 receptor activation. Its high selectivity and well-characterized pharmacological profile make it a suitable candidate for studies in neurodegenerative diseases, ischemic injury, and other CNS disorders. The experimental protocols and data presented in this guide offer a foundation for designing and interpreting further research in this area.

References

Methodological & Application

Administration of Sigma-LIGAND-1 Hydrochloride to Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the administration of Sigma-LIGAND-1 hydrochloride, a selective sigma-1 receptor ligand, to mice for in vivo research. The protocols outlined below are based on established methodologies for administering small molecules and similar sigma-1 receptor ligands to murine models.

Compound Information and Properties

This compound is a selective sigma receptor ligand with high affinity for the sigma-1 binding site. It is utilized in neuroscience research to investigate the role of the sigma-1 receptor in various physiological and pathological processes.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₂₇H₃₄ClNO₄
Molecular Weight 472.02 g/mol
IC₅₀ at DTG site 16 nM
IC₅₀ at PPP site 19 nM
Kᵢ at Dopamine D₂ Receptor 4000 nM
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months.

Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize these protocols based on their specific experimental design, mouse strain, and institutional animal care and use committee (IACUC) guidelines.

Preparation of Dosing Solution

A common vehicle for the administration of sigma-1 receptor ligands in mice is sterile saline (0.9% NaCl). If solubility in saline is limited, a co-solvent such as dimethyl sulfoxide (DMSO) can be used, with the final concentration of DMSO kept to a minimum (e.g., <5%) to avoid vehicle-induced effects.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Dimethyl sulfoxide (DMSO), if required

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess of the solution.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • If using a co-solvent, add a small volume of DMSO to the powder and vortex until fully dissolved.

  • Gradually add the sterile 0.9% saline to the dissolved compound or directly to the powder, vortexing between additions to ensure complete dissolution. If necessary, sonicate the solution for a short period to aid dissolution.

  • Ensure the final solution is clear and free of precipitates.

  • The final concentration of the dosing solution should be calculated to deliver the desired dose in an appropriate injection volume (see Table 2).

Administration Route: Intraperitoneal (IP) Injection

Intraperitoneal (IP) injection is a common and effective route for systemic administration of small molecules in mice.[1][2]

Table 2: Recommended Guidelines for Intraperitoneal Injection in Adult Mice

ParameterRecommendation
Dosage Range (based on similar compounds) 0.1 - 10 mg/kg
Injection Volume 10 mL/kg (e.g., 0.2 mL for a 20g mouse)
Needle Gauge 26-30 G
Needle Length 1/2 inch

Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be facing upwards.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.[1]

  • Needle Insertion: Insert the needle at a 15-20 degree angle with the bevel facing up.[1]

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.[1]

  • Injection: Slowly and steadily inject the calculated volume of the dosing solution into the peritoneal cavity.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound to mice.

experimental_workflow Experimental Workflow for In Vivo Administration cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration calc_dose Calculate Dose and Solution Volume prep_solution Prepare Dosing Solution calc_dose->prep_solution restrain_mouse Restrain Mouse prep_solution->restrain_mouse Load Syringe ip_injection Intraperitoneal Injection restrain_mouse->ip_injection monitor_animal Monitor Animal ip_injection->monitor_animal behavioral_testing Behavioral/Physiological Testing monitor_animal->behavioral_testing data_analysis Data Collection and Analysis behavioral_testing->data_analysis

Caption: A flowchart of the in vivo administration process.

Sigma-1 Receptor Signaling Pathway

This compound exerts its effects by binding to the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Its activation can modulate a variety of downstream signaling pathways, impacting neuronal function and survival.

sigma1_pathway Simplified Sigma-1 Receptor Signaling Pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol / Plasma Membrane S1R_BiP Sigma-1R / BiP Complex S1R Active Sigma-1R S1R_BiP->S1R Dissociation IP3R IP3 Receptor S1R->IP3R Stabilizes Ion_channels Ion Channel Modulation (K⁺, Ca²⁺, Na⁺) S1R->Ion_channels Kinases Kinase Signaling (e.g., ERK, Akt) S1R->Kinases Ca_release Ca²⁺ Release Modulation IP3R->Ca_release Ligand Sigma-LIGAND-1 HCl Ligand->S1R_BiP Binds to receptor Cell_response Cellular Response (Neuroprotection, Plasticity) Ca_release->Cell_response Ion_channels->Cell_response Kinases->Cell_response

Caption: Overview of the Sigma-1 receptor signaling cascade.

References

Application Notes and Protocols for Sigma-LIGAND-1 Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sigma-LIGAND-1 hydrochloride, a selective sigma-1 receptor (S1R) ligand, in various cell-based assays. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing the compound's activity and effects on cellular functions.

Introduction to Sigma-1 Receptor (S1R)

The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] It is a transmembrane protein that is distinct from classical G protein-coupled or ionotropic receptors and does not share sequence homology with other known mammalian proteins.[3][4] S1R plays a crucial role in cellular stress responses and the regulation of numerous cellular functions, including calcium homeostasis, ion channel activity, and cell survival.[1][2][5] Under basal conditions, S1R is associated with the ER chaperone BiP (binding immunoglobulin protein).[1][2] Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with and modulate the function of various "client" proteins, such as ion channels and G-protein coupled receptors.[1]

This compound is a selective ligand for the sigma-1 receptor, exhibiting activity at 1,3-di-o-tolyl-guanidine (DTG) and (+)-pentazocine (PPP) binding sites.[6] Its interaction with S1R can trigger a cascade of downstream signaling events, making it a valuable tool for studying S1R function and a potential therapeutic agent for various pathologies, including cancer and neurodegenerative diseases.[7][8]

Key Signaling Pathways

S1R activation or inhibition by ligands like this compound can modulate several key signaling pathways:

  • Calcium Signaling: S1R is a significant modulator of intracellular calcium (Ca²⁺) signaling.[1][9] It can influence Ca²⁺ release from the ER and influx from the extracellular space by interacting with channels like the inositol 1,4,5-trisphosphate receptor (IP3R) and various plasma membrane ion channels.[2][10]

  • Cell Proliferation and Survival: S1R ligands have been shown to affect cell proliferation and survival pathways.[2][5][7] S1R antagonists, for instance, can inhibit tumor cell growth and induce apoptosis.[5]

  • Protein Translation and mTOR Signaling: Some S1R antagonists have been demonstrated to suppress the phosphorylation of key proteins in the mTOR signaling pathway, such as p70S6K, S6, and 4E-BP1, leading to the repression of cap-dependent translation.[11]

Data Presentation: Quantitative Profile of this compound and Representative S1R Ligands

The following table summarizes the binding affinities of this compound and provides representative quantitative data for other S1R ligands in key cell-based assays. This allows for a comparative understanding of their potency and potential cellular effects.

ParameterLigandValueCell Line/SystemAssay Type
Binding Affinity (IC50) This compound 16 nM (DTG site) Not SpecifiedRadioligand Binding Assay
This compound 19 nM (PPP site) Not SpecifiedRadioligand Binding Assay
Cell Viability (IC50) Representative S1R Antagonist (e.g., Haloperidol)~10-50 µMVarious Cancer Cell LinesMTT/XTT Assay
Apoptosis Induction Representative S1R Antagonist (e.g., Haloperidol)Concentration-dependent increaseUveal Melanoma CellsFlow Cytometry (Annexin V/PI)
Calcium Influx Inhibition Representative S1R Agonist (e.g., (+)-Pentazocine)~1 µMPurified Retinal Ganglion CellsCalcium Imaging

Note: Data for cell viability, apoptosis, and calcium influx are representative values for well-characterized S1R ligands and may not directly reflect the activity of this compound. Experimental determination is recommended.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to characterize the effects of this compound.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of this compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled S1R ligand.

Materials:

  • Cell membranes expressing S1R (e.g., from HEK293T cells overexpressing S1R or guinea pig liver)[12]

  • Radioligand (e.g., [³H]-(+)-pentazocine)[12]

  • This compound

  • Non-labeled high-affinity S1R ligand for non-specific binding determination (e.g., haloperidol)[1]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard protocols.[12] Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) and a fixed amount of membrane protein to each well.[1]

  • Competition: Add increasing concentrations of this compound to the wells.

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand like haloperidol).[1]

  • Incubation: Incubate the plate for a specified time (e.g., 120 minutes at 37°C) to reach equilibrium.[13]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[1]

  • Washing: Quickly wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Signaling Assay

This protocol assesses the effect of this compound on intracellular calcium levels using a fluorescent calcium indicator.

Materials:

  • Cells of interest plated on glass-bottom dishes or 96-well plates

  • Fluorescent calcium indicator (e.g., Fluo-8 AM)

  • This compound

  • Agonist to induce calcium release (e.g., bradykinin) or influx (e.g., KCl)[1]

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Dye Loading: Incubate cells with the fluorescent calcium indicator in physiological salt solution as per the manufacturer's instructions.

  • Baseline Measurement: Record the baseline fluorescence for a period before adding any compounds.[1]

  • Compound Addition: Add this compound at the desired concentration and incubate for a specified period.

  • Stimulation: Add an agonist (e.g., bradykinin) to induce intracellular calcium release or a depolarizing agent (e.g., KCl) to induce calcium influx.[1]

  • Fluorescence Measurement: Continuously record the fluorescence intensity before, during, and after the addition of the agonist.

  • Data Analysis: Quantify the change in fluorescence intensity (representing changes in intracellular calcium concentration) in response to the stimulus in the presence and absence of this compound.[1]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Quantify the percentage of apoptotic cells at each concentration of this compound.

Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane cluster_PM Plasma Membrane cluster_Cytosol Cytosol S1R_BiP S1R-BiP Complex S1R Active S1R S1R_BiP->S1R Ligand (Sigma-LIGAND-1) BiP BiP S1R_BiP->BiP IP3R IP3R S1R->IP3R Modulation Ion_Channel Ion Channels (e.g., K+, Ca2+) S1R->Ion_Channel Modulation Ca_ER Ca2+ Release (ER) IP3R->Ca_ER Cell_Signaling Downstream Signaling (e.g., Proliferation, Survival) Ca_ER->Cell_Signaling Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Ca_Influx->Cell_Signaling

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Sigma-LIGAND-1 HCl (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (~570nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Cell Viability (MTT) Assay Workflow.

Apoptosis_Assay_Workflow Start Start Seed_Treat Seed Cells and Treat with Sigma-LIGAND-1 HCl Start->Seed_Treat Harvest Harvest Cells (Adherent + Floating) Seed_Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate_Dark Incubate in the Dark Stain->Incubate_Dark Analyze_FCM Analyze by Flow Cytometry Incubate_Dark->Analyze_FCM Quantify Quantify Apoptotic Cell Population Analyze_FCM->Quantify End End Quantify->End

Caption: Apoptosis Assay (Annexin V/PI) Workflow.

References

Application Notes and Protocols for Sigma-1 Receptor Ligands in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

Focus: PRE-084 Hydrochloride as a Representative Sigma-1 Receptor Agonist

These application notes provide a comprehensive overview of the use of the selective Sigma-1 receptor (S1R) agonist, PRE-084 hydrochloride, in preclinical rodent models of psychosis. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for psychotic disorders.

Introduction to the Sigma-1 Receptor and PRE-084

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] Initially mistaken for an opioid receptor, it is now recognized as a distinct entity that modulates a variety of cellular functions, including ion channel activity, neurotransmitter release, and neuronal plasticity.[2][3] Accumulating evidence suggests the S1R's involvement in the pathophysiology of several neuropsychiatric disorders, including schizophrenia.[2][4]

PRE-084 (2-(4-morpholino)ethyl-1-phenylcyclohexane-1-carboxylate hydrochloride) is a highly selective and potent agonist for the S1R.[5][6] Its use in preclinical studies has been instrumental in elucidating the therapeutic potential of S1R activation. In rodent models of psychosis, PRE-084 has demonstrated effects suggestive of antipsychotic and cognitive-enhancing properties.[1][5]

Proposed Mechanism of Action in Psychosis

The therapeutic potential of S1R agonists like PRE-084 in psychosis is thought to be mediated through several mechanisms:

  • Modulation of Neurotransmitter Systems: S1Rs are known to modulate the release of key neurotransmitters implicated in schizophrenia, such as dopamine and glutamate.[4]

    • Dopamine: S1R activation can facilitate the interaction between S1Rs and dopamine D2 receptors, potentially stabilizing dopamine signaling.[5]

    • Glutamate: S1Rs can restore N-methyl-D-aspartate (NMDA) receptor signaling, which is often hypofunctional in psychosis models.[7] This is a critical mechanism, as NMDA receptor antagonists like phencyclidine (PCP) and MK-801 are used to induce psychosis-like states in rodents.[8][9]

  • Molecular Chaperone Activity: As a chaperone protein, the S1R can regulate protein folding and quality control within the endoplasmic reticulum, which may confer neuroprotective effects against cellular stress associated with psychosis.[1]

  • Neuroplasticity and Neuroprotection: Activation of S1Rs by PRE-084 has been shown to promote neural plasticity and motor neuron survival, potentially through the induction of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[5][10]

Below is a diagram illustrating the proposed signaling pathway of the Sigma-1 receptor.

cluster_0 Endoplasmic Reticulum Lumen cluster_1 Mitochondria-Associated ER Membrane (MAM) cluster_2 Cytosol BiP BiP S1R_BiP Sigma-1 Receptor (S1R) (Inactive) S1R_BiP->BiP Dissociates from BiP S1R_Active Sigma-1 Receptor (S1R) (Active) S1R_BiP->S1R_Active Activation IP3R IP3 Receptor S1R_Active->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release PRE084 PRE-084 PRE084->S1R_BiP Binds to S1R Cellular_Response Modulation of Neurotransmission & Neuroprotection Ca_release->Cellular_Response

Proposed Sigma-1 Receptor Signaling Pathway.

Application in Rodent Models of Psychosis

PRE-084 has been evaluated in several rodent models that mimic different aspects of psychosis.

  • NMDA Receptor Antagonist Models: These models (e.g., using MK-801 or PCP) induce hyperlocomotion, stereotyped behaviors, and cognitive deficits, which are analogous to the positive and cognitive symptoms of schizophrenia.[9]

  • Dopamine Agonist-Induced Hyperactivity: Amphetamine or apomorphine are used to induce hyperlocomotion, modeling the hyperdopaminergic state associated with psychosis.[11]

The general experimental workflow for testing a compound like PRE-084 in a rodent model of psychosis is depicted below.

start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization habituation Habituation to Test Arena (2-3 days) acclimatization->habituation drug_admin Drug Administration (Vehicle, PRE-084, Psychosis Inducer) habituation->drug_admin behavioral_testing Behavioral Testing (e.g., Open Field, PPI) drug_admin->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection end End data_collection->end

Experimental Workflow for Rodent Psychosis Models.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating PRE-084 in rodent models relevant to psychosis.

Table 1: Effects of PRE-084 on Behavioral Models of Psychosis

Rodent ModelSpeciesPRE-084 Dose (mg/kg)Route of Admin.Key Behavioral Finding
MK-801-induced AmnesiaMouse0.5 - 1.0i.p.Attenuated amnesia
Amyloid-beta-induced AmnesiaMouse0.5i.p.Attenuated amnesia and learning deficits
Spontaneous Motor Neuron Degeneration (Wobbler Mouse)Mouse0.5 (3x/week)i.p.Improved motor neuron survival and grip strength
Embolic StrokeRat1.0i.p.Reduced infarct volume and neurological deficits

Data compiled from multiple sources.[5][10]

Table 2: Neuroprotective and Neurochemical Effects of PRE-084

ModelSpeciesPRE-084 Dose (mg/kg)Route of Admin.Key Neurochemical/Cellular Finding
Motor Neuron Disease (ALS)MouseNot specifiedNot specifiedInduced PKC-specific phosphorylation of the NMDA receptor NR1 subunit
Alzheimer's Disease ModelMouse0.5i.p.Ameliorated lipid peroxidation
Spinal Root AvulsionRat0.25DailyIncreased GDNF and BiP expression
Motor Neuron Disease (Wobbler Mouse)Mouse0.5 (3x/week)i.p.Increased BDNF levels in the gray matter

Data compiled from multiple sources.[5][10][12]

Experimental Protocols

5.1. Drug Preparation and Administration Protocol

Materials:

  • PRE-084 hydrochloride powder

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Calculate the required amount of PRE-084 hydrochloride based on the desired dose and the body weight of the animals.

  • Dissolve the PRE-084 hydrochloride powder in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • Administer the solution via intraperitoneal (i.p.) injection. The injection volume is typically 10 mL/kg for mice and 1 mL/kg for rats.

  • Prepare a vehicle control group receiving only the sterile 0.9% saline solution.

5.2. Behavioral Assay: Open Field Test (for Locomotor Activity)

Purpose: To assess spontaneous locomotor activity and exploratory behavior. This is often used to measure the hyperlocomotion induced by psychotomimetic drugs.

Apparatus:

  • A square arena (e.g., 40 x 40 x 30 cm for mice) with walls to prevent escape. The floor is typically divided into a grid of equal squares.

  • Video recording system and tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer PRE-084 or vehicle, followed by the psychotomimetic drug (e.g., MK-801) at the appropriate pretreatment time.

  • Gently place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 15-30 minutes).

  • Analyze the recorded video for parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery

    • Rearing frequency

  • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

5.3. Behavioral Assay: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Purpose: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Apparatus:

  • A startle chamber that can deliver acoustic stimuli (a loud pulse and a softer prepulse) and measure the animal's startle response.

Procedure:

  • Acclimatize the animal to the startle chamber for a few minutes with background noise.

  • The test session consists of several trial types presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the loud pulse.

    • No-stimulus trials: Background noise only.

  • Administer PRE-084 or vehicle prior to the test session.

  • Calculate PPI as follows: % PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100]

  • A higher % PPI indicates better sensorimotor gating.

Conclusion

PRE-084 hydrochloride serves as a valuable pharmacological tool for investigating the role of the Sigma-1 receptor in psychosis. The data from rodent models suggest that S1R agonists have the potential to ameliorate both the positive and cognitive symptoms associated with schizophrenia. The protocols provided herein offer a foundation for researchers to design and execute studies aimed at further exploring this promising therapeutic target.

References

Application Notes: The Role of Sigma-1 Receptor (S1R) Ligands in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface (MAM).[1][2] It is not a classic G-protein coupled receptor or ion channel but rather a pluripotent modulator of intracellular signaling.[3][4] S1R has garnered significant attention in neuroscience as a promising therapeutic target for a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), depression, schizophrenia, and neuropathic pain.[5][6][7] Ligands that activate (agonists) or inhibit (antagonists) S1R are invaluable tools for elucidating its physiological functions and assessing its therapeutic potential. The hydrochloride salt form of these ligands is commonly used to improve solubility and stability.

Mechanism of Action and Signaling Pathways Under basal conditions, S1R is bound to the chaperone protein BiP (Binding immunoglobulin Protein).[1][3] Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and translocates to interact with various client proteins.[1][3] This interaction modulates several key cellular processes critical for neuronal health:

  • Calcium Homeostasis: S1R directly interacts with the inositol 1,4,5-trisphosphate receptor (IP3R), stabilizing calcium signaling between the ER and mitochondria, which is crucial for neuronal function and survival.[1][8]

  • ER Stress Reduction: As a chaperone, S1R helps regulate protein folding and can mitigate the unfolded protein response (UPR), a key factor in neurodegenerative diseases.[1]

  • Oxidative Stress and Neuroinflammation: S1R activation has been shown to suppress oxidative stress by activating the Nrf2 antioxidant response element (ARE) pathway and to reduce neuroinflammation by modulating microglial activity.[2][7][8]

  • Modulation of Ion Channels: S1R interacts with and modulates the activity of various voltage-gated ion channels, including sodium, potassium, and calcium channels, thereby influencing neuronal excitability.[5][9]

  • Neurotrophic Factor Signaling: S1R agonists can promote neuronal survival and plasticity by upregulating Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB signaling.[5]

Quantitative Data: Binding Affinities of S1R Ligands

The following table summarizes the binding affinities (Ki or IC50) of commonly used S1R ligands. These values are essential for selecting appropriate compounds and concentrations for in vitro and in vivo studies.

Compound NameLigand TypeBinding Affinity (nM)Receptor/SiteNotes
(+)-Pentazocine AgonistKi: 7.76[10]Sigma-1A selective and widely used S1R agonist.
PRE-084 AgonistKi: 2.2[11]Sigma-1A highly selective S1R agonist.
SA4503 (Cutamesine) AgonistKi: 3.3 - 4.6[12]Sigma-1Potent agonist with high selectivity over S2R.
Fluvoxamine AgonistKi: 36[13]Sigma-1An SSRI with high affinity for S1R.
Haloperidol AntagonistIC50: 4.5[14]Sigma-1A typical antipsychotic with high affinity for S1R and D2 receptors.
NE-100 AntagonistKi: 1.2 (approx.)Sigma-1A selective S1R antagonist.
BD-1047 AntagonistKi: 1.5 (approx.)Sigma-1A commonly used selective S1R antagonist.
Sigma-LIGAND-1 LigandIC50: 16 (DTG site)[15]SigmaA selective sigma receptor ligand.[15]

Note: Binding affinity values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue preparation.[3]

Key Experimental Protocols

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the Sigma-1 Receptor.

Materials:

  • Membrane preparation from tissue rich in S1R (e.g., guinea pig liver) or cells expressing S1R.[16]

  • Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist).[16]

  • Non-specific binding ligand: Haloperidol (10 µM).[16]

  • Test compound (e.g., Sigma-LIGAND-1 hydrochloride) at various concentrations.

  • Assay Buffer: Tris-HCl.

  • 96-well plates.

  • Glass fiber filters (GF/B), pre-soaked in polyethylenimine.[3]

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Reagent Addition:

    • To all wells, add a fixed concentration of --INVALID-LINK---pentazocine (typically at its Kd, e.g., 3 nM).[10]

    • To non-specific binding wells, add 10 µM haloperidol.[16]

    • To the experimental wells, add increasing concentrations of the test compound.

    • Initiate the binding reaction by adding the membrane preparation (e.g., 100-125 µg protein/well) to all wells.[10]

  • Incubation: Incubate the plate for 90-120 minutes at 37°C to reach equilibrium.[14][16]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol assesses the ability of an S1R ligand to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Cell culture medium and supplements.

  • Oxidative stressor: Hydrogen peroxide (H₂O₂).

  • Test compound (S1R agonist).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the S1R agonist for 1-2 hours. Include a vehicle control group.

  • Induction of Oxidative Stress: Add H₂O₂ to all wells (except for the untreated control group) to induce oxidative stress. The optimal concentration of H₂O₂ should be determined empirically to cause approximately 50% cell death.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group. A statistically significant increase in cell viability in the agonist-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Visualizations

Below are diagrams illustrating key concepts and workflows related to S1R research.

G cluster_0 Cellular Stress / Agonist Binding cluster_1 S1R Activation cluster_2 Downstream Neuroprotective Effects cluster_3 Cellular Outcome Stress Cellular Stress (e.g., Oxidative, ER Stress) S1R_BiP S1R-BiP Complex (Inactive) Stress->S1R_BiP Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R_BiP S1R_Active S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation Ca_Homeostasis Ca2+ Homeostasis (via IP3R) S1R_Active->Ca_Homeostasis ER_Stress Reduced ER Stress S1R_Active->ER_Stress Nrf2_Pathway Nrf2 Activation S1R_Active->Nrf2_Pathway Anti_Apoptosis Anti-Apoptosis (e.g., Bcl-2 modulation) S1R_Active->Anti_Apoptosis Neuroinflammation Reduced Neuroinflammation S1R_Active->Neuroinflammation Outcome Increased Neuronal Survival & Resilience Ca_Homeostasis->Outcome ER_Stress->Outcome Nrf2_Pathway->Outcome Anti_Apoptosis->Outcome Neuroinflammation->Outcome

Caption: S1R neuroprotective signaling pathway.

G start Start: Prepare Reagents step1 1. Set up 96-well plate (Total, Non-specific, Test Compound) start->step1 step2 2. Add Radioligand (³H-pentazocine) and competing ligands step1->step2 step3 3. Add S1R-rich membrane preparation step2->step3 step4 4. Incubate at 37°C for 90-120 min step3->step4 step5 5. Terminate by rapid filtration step4->step5 step6 6. Wash filters with ice-cold buffer step5->step6 step7 7. Quantify radioactivity (Scintillation Counting) step6->step7 step8 8. Analyze Data (Calculate IC50 and Ki) step7->step8 end_node End: Determine Binding Affinity step8->end_node

Caption: Experimental workflow for a radioligand binding assay.

G start Start: Acclimatize Animals step1 1. Administer Test Compound (S1R ligand) or Vehicle start->step1 step2 2. Wait for appropriate pre-treatment time step1->step2 step3 3. Induce Neurological Insult (e.g., PTZ for seizures, toxin for neurodegeneration) step2->step3 step4 4. Observe and Score Behavioral Phenotypes step3->step4 step5 5. (Optional) Collect tissue for biochemical/histological analysis step4->step5 step6 6. Analyze Data (e.g., seizure latency, neuronal survival) step5->step6 end_node End: Evaluate In Vivo Efficacy step6->end_node

Caption: General workflow for an in vivo efficacy study.

References

Sigma-LIGAND-1 hydrochloride for studying dopamine D2 receptor interaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Studying Sigma-1 and Dopamine D2 Receptor Interactions

Introduction

The Sigma-1 Receptor (S1R) is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of signaling pathways, including calcium homeostasis and neuronal excitability.[1] The Dopamine D2 Receptor (D2R) is a G protein-coupled receptor crucial for motor control, motivation, and cognition. Emerging evidence indicates a direct physical and functional interaction between S1R and D2R, forming heteromeric complexes that alter dopaminergic signaling.[2][3] This interaction is specific to the long isoform of the D2 receptor and has been observed in the mouse striatum.[2]

Modulation of the S1R-D2R heteromer presents a novel therapeutic avenue for neurological and psychiatric disorders. S1R ligands, by binding to these complexes, can allosterically modulate D2R function. For instance, psychostimulants like cocaine can bind to S1R-D2R heteromers and inhibit downstream D2R signaling.[1][2] Understanding this interaction is critical for developing targeted therapeutics.

This document provides detailed protocols for researchers to investigate the S1R-D2R interaction using representative S1R ligands. While the prompt mentions "Sigma-LIGAND-1 hydrochloride," this is a generic placeholder. In practice, researchers use well-characterized, specific ligands such as the S1R agonist (+)-Pentazocine or the S1R antagonist BD-1063 .

Quantitative Data: Ligand Binding Affinities

The selection of appropriate ligands is paramount. The following tables summarize the binding affinities (Ki) of representative S1R ligands. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of S1R Agonists

Compound Sigma-1 (S1R) Sigma-2 (S2R) Dopamine D2 (D2R) Reference
(+)-Pentazocine 3.1 - 11 nM 1,500 - 5,000 nM >10,000 nM [4][5]

| PRE-084 | 2.2 nM | 1,412 nM | Not Reported |[6] |

Table 2: Binding Affinity (Ki, nM) of S1R Antagonists

Compound Sigma-1 (S1R) Sigma-2 (S2R) Dopamine D2 (D2R) Reference
BD-1063 1.9 - 9.7 nM 254 - 314 nM >10,000 nM [7][8]
Haloperidol 1.0 - 3.8 nM 5,100 nM 1.0 - 2.5 nM [9]

| NE-100 | 0.8 nM | 134 nM | Not Reported |[6] |

Note: Haloperidol is a potent D2R antagonist with high affinity for S1R, making it a useful tool but requiring careful interpretation of results due to its dual action.[9]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify S1R-D2R Physical Interaction

This protocol confirms the physical association between S1R and D2R in cells or tissue lysates.

A. Materials

  • Cells/Tissue: HEK293 cells co-transfected with tagged S1R and D2R, or mouse striatal tissue.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.[10]

  • Antibodies:

    • IP Antibody: Anti-D2R antibody (e.g., rabbit polyclonal).

    • Western Blot Antibodies: Anti-S1R antibody (e.g., mouse monoclonal), Anti-D2R antibody (e.g., rabbit polyclonal).

  • Beads: Protein A/G magnetic or agarose beads.[11][12]

  • Wash Buffer: Lysis buffer without protease inhibitors.

  • Elution Buffer: 1x SDS-PAGE loading buffer.

B. Procedure

  • Cell Lysis:

    • Harvest 1-5 x 10^7 cells and wash with ice-cold PBS.[10]

    • Resuspend the cell pellet in 1 mL of ice-cold lysis buffer. For tissue, homogenize in lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20 µL of Protein A/G beads to the lysate.

    • Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation (1,000 x g for 1 min) and discard them, keeping the supernatant.[12]

  • Immunoprecipitation:

    • Add 2-5 µg of the primary antibody (e.g., anti-D2R) to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 40 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.[12]

    • Incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).

    • Discard the supernatant and wash the beads three to five times with 1 mL of cold wash buffer.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the bead pellet in 40 µL of 1x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

    • Analyze the eluate using SDS-PAGE and Western blotting, probing for both S1R and D2R.

C. Expected Outcome A band corresponding to the molecular weight of S1R should be detected in the sample immunoprecipitated with the anti-D2R antibody, but not in the negative control (IgG). This demonstrates a direct physical interaction.

D. Experimental Workflow Diagram

CoIP_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis (Lysis Buffer + Protease Inhibitors) start->lysis centrifuge1 Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifuge1 lysate Collect Supernatant (Lysate) centrifuge1->lysate preclear Pre-clearing with Protein A/G Beads (Optional, 1 hr, 4°C) lysate->preclear ip_ab Immunoprecipitation: Add Anti-D2R Antibody (4 hr - Overnight, 4°C) preclear->ip_ab capture Capture Complex: Add Protein A/G Beads (1-2 hr, 4°C) ip_ab->capture wash Wash Beads (3-5x) (Wash Buffer) capture->wash elute Elution (SDS-PAGE Buffer + Heat) wash->elute analysis Analysis: SDS-PAGE & Western Blot (Probe for S1R and D2R) elute->analysis end End: Detect S1R-D2R Complex analysis->end

Co-Immunoprecipitation Workflow
Protocol 2: Radioligand Binding Assay to Assess Functional Interaction

This protocol determines how an S1R ligand affects the binding of a D2R-specific radioligand. A decrease in D2R agonist affinity suggests allosteric modulation by the S1R ligand.

A. Materials

  • Membrane Preparation: From cells expressing D2R and S1R, or from striatal tissue.[13]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

  • Radioligand: [³H]-Raclopride (D2R antagonist) or [³H]-N-propylapomorphine ([³H]-NPA) (D2R agonist).

  • Competing Ligands:

    • Non-specific binding control: Unlabeled Haloperidol or Spiperone (10 µM).

    • Test S1R Ligand: (+)-Pentazocine or BD-1063 at various concentrations.

  • Filtration: 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[13]

  • Scintillation Cocktail and MicroBeta Counter .

B. Procedure (Competition Binding)

  • Membrane Preparation: Homogenize cells/tissue in lysis buffer and prepare membranes by differential centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration (e.g., BCA assay).[13]

  • Assay Setup: In a 96-well plate, set up the following conditions in a final volume of 250 µL:[13]

    • Total Binding: 50-100 µg membrane protein + Radioligand (at a concentration near its Kd) + Assay Buffer.

    • Non-specific Binding (NSB): 50-100 µg membrane protein + Radioligand + 10 µM unlabeled Haloperidol.

    • Competition: 50-100 µg membrane protein + Radioligand + varying concentrations of S1R ligand (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).[13]

  • Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a MicroBeta counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competing S1R ligand.

    • Use non-linear regression (e.g., in Prism) to calculate the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

C. Expected Outcome If the S1R ligand does not bind directly to D2R (see Table 1 & 2), any change in the affinity of a D2R agonist (like [³H]-NPA) suggests an allosteric modulation through the S1R-D2R heteromer. An S1R agonist might decrease the affinity of a D2R agonist, reflecting the inhibitory interaction seen in functional studies.[2]

D. Experimental Workflow Diagram

Binding_Assay_Workflow start Start: Membrane Prep (S1R/D2R expressing cells/tissue) setup Assay Setup in 96-well Plate (Total, NSB, Competition) start->setup components Add Components: Membranes, [3H]-Radioligand, S1R Ligand / Buffer setup->components incubation Incubation (60 min, 30°C) components->incubation filtration Rapid Vacuum Filtration (GF/C Filter Plate) incubation->filtration wash Wash Filters (3-4x) (Ice-cold Buffer) filtration->wash count Dry Filters & Add Scintillant Measure Radioactivity wash->count analysis Data Analysis: Calculate Specific Binding, Determine IC50 and Ki count->analysis end End: Quantify Ligand Affinity Modulation analysis->end

Radioligand Binding Assay Workflow
Protocol 3: cAMP Functional Assay

This assay measures the functional output of D2R signaling. D2R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels. This protocol assesses how S1R ligands modulate this D2R-mediated response.

A. Materials

  • Cells: HEK293 or CHO cells stably co-expressing S1R and D2R.

  • S1R Ligands: (+)-Pentazocine (agonist), BD-1063 (antagonist).

  • D2R Agonist: Quinpirole.

  • Adenylyl Cyclase Activator: Forskolin.

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

B. Procedure

  • Cell Culture: Plate cells in a 96-well plate and grow to ~90% confluency.

  • Pre-treatment: Starve cells in serum-free media for 2-4 hours. Pre-treat cells with the S1R ligand ((+)-Pentazocine or BD-1063) or vehicle for 15-30 minutes.

  • Stimulation: Add the D2R agonist (Quinpirole) at various concentrations to generate a dose-response curve, followed immediately by a fixed concentration of Forskolin (e.g., 1-10 µM) to stimulate cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Normalize cAMP levels to the Forskolin-only treated group (100%).

    • Plot the percentage of inhibition of Forskolin-stimulated cAMP against the log concentration of Quinpirole.

    • Compare the dose-response curves in the presence and absence of the S1R ligand. A rightward shift in the Quinpirole curve in the presence of (+)-Pentazocine would indicate that the S1R agonist inhibits D2R function.

C. Expected Outcome Activation of S1R by (+)-Pentazocine is expected to attenuate the ability of Quinpirole to inhibit Forskolin-stimulated cAMP production, consistent with findings that S1R activation inhibits D2R signaling.[1][2] The S1R antagonist BD-1063 may block this effect or have no effect on its own.

D. Signaling Pathway Diagram

S1R_D2R_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum D2R Dopamine D2 Receptor (D2R) Gi Gi/o Protein D2R->Gi Activates S1R_mem Sigma-1 Receptor (S1R) S1R_mem->D2R Forms Heteromer & Modulates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits S1R_er S1R S1R_er->S1R_mem Translocates Dopamine Dopamine / Quinpirole Dopamine->D2R S1R_Ligand S1R Agonist ((+)-Pentazocine) S1R_Ligand->S1R_er ATP ATP ATP->AC PKA Downstream Signaling (PKA) cAMP->PKA Reduced Activation

S1R Modulation of D2R Signaling

References

Application Notes and Protocols: Investigating the Modulatory Effects of Sigma-LIGAND-1 Hydrochloride on Amphetamine-Induced Hyperlocomotion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for evaluating the effects of a novel selective Sigma-1 Receptor (S1R) modulator, Sigma-LIGAND-1 hydrochloride, on amphetamine-induced hyperlocomotion in a rodent model. Amphetamine-induced hyperlocomotion serves as a robust preclinical model for studying psychosis-like behaviors and assessing the therapeutic potential of novel compounds targeting the dopaminergic system and its modulators. The Sigma-1 receptor, an intracellular chaperone protein, has emerged as a key regulator of dopaminergic neurotransmission, making its ligands promising candidates for novel neuropsychiatric therapies.[1][2]

Introduction

Amphetamine exerts its psychostimulant effects primarily by increasing extracellular levels of dopamine in key brain regions like the nucleus accumbens and striatum.[1][3] This surge in dopamine leads to a characteristic increase in locomotor activity, or hyperlocomotion, in rodents.[4][5][6] This behavioral response is widely used as an animal model to screen for antipsychotic potential, as compounds that attenuate this hyperlocomotion may have therapeutic efficacy against the positive symptoms of schizophrenia.[3][6]

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7][8] It plays a crucial role in modulating various cellular functions, including intracellular calcium signaling and the activity of several neurotransmitter systems.[9] Notably, S1R can form heteromers with dopamine D1 and D2 receptors and can modulate the function of the dopamine transporter (DAT).[10][11][12] This interaction provides a direct mechanism through which S1R ligands can influence dopaminergic signaling.

This protocol details the methodology to assess whether this compound, a hypothetical S1R ligand, can modulate amphetamine-induced hyperlocomotion. The protocol is designed to determine if the compound exhibits agonist or antagonist properties at the S1R in this behavioral paradigm and to quantify its dose-dependent effects.

Data Presentation

The following tables summarize representative quantitative data from a study investigating the effects of this compound (both as a potential agonist and antagonist) on amphetamine-induced hyperlocomotion.

Table 1: Effect of this compound (Antagonist Profile) on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg, i.p.)NMean Total Distance Traveled (cm) ± SEM (90 min)% Change from Amphetamine Control
Vehicle + Saline-101500 ± 120-
Vehicle + Amphetamine2.0108500 ± 550100%
Sigma-LIGAND-1 (1.0) + Amphetamine2.0106800 ± 480-20.0%
Sigma-LIGAND-1 (3.0) + Amphetamine2.0104500 ± 390**-47.1%
Sigma-LIGAND-1 (10.0) + Amphetamine2.0102500 ± 210***-70.6%
Sigma-LIGAND-1 (10.0) + Saline-101450 ± 110-
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Amphetamine group. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound (Agonist Profile) on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg, i.p.)NMean Total Distance Traveled (cm) ± SEM (90 min)% Change from Amphetamine Control
Vehicle + Saline-101500 ± 120-
Vehicle + Amphetamine2.0108500 ± 550100%
Sigma-LIGAND-1 (1.0) + Amphetamine2.0108750 ± 610+2.9%
Sigma-LIGAND-1 (3.0) + Amphetamine2.0109800 ± 720+15.3%
Sigma-LIGAND-1 (10.0) + Amphetamine2.01010500 ± 850**+23.5%
Sigma-LIGAND-1 (10.0) + Saline-101520 ± 130-
p<0.05, **p<0.01 vs. Vehicle + Amphetamine group. Data are hypothetical and for illustrative purposes, based on reports of S1R agonists potentiating psychostimulant effects.[12][13]

Experimental Protocols

This section provides a detailed methodology for the amphetamine-induced hyperlocomotion study.

Animals
  • Species: Male Sprague-Dawley rats (or C57BL/6 mice).

  • Weight: 250-300g for rats (20-25g for mice).

  • Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before any experimental procedures. They should also be handled for several days prior to testing to minimize stress.[14]

Materials and Reagents
  • D-Amphetamine sulfate (Sigma-Aldrich or equivalent)

  • This compound (hypothetical test compound)

  • Vehicle: 0.9% sterile saline solution

  • Syringes (1 mL) and needles (27-gauge) for intraperitoneal (i.p.) injections.

Apparatus
  • Locomotor activity chambers (e.g., 40x40x40 cm open-field arenas).[14]

  • The arenas should be equipped with automated infrared photobeam systems or an overhead video camera linked to a computerized tracking system (e.g., AnyMaze, EthoVision) to record locomotor activity.[6][14]

  • The testing room should be sound-attenuated and have controlled, dim lighting.

Experimental Procedure
  • Habituation: For three consecutive days prior to the test day, place each animal into a locomotor activity chamber for 60 minutes to allow for habituation to the novel environment.[6] This reduces the influence of novelty-induced locomotion on the test day.

  • Test Day - Baseline Activity: On the test day, place the animals individually into the activity chambers and allow them to explore freely for 30-60 minutes to record baseline locomotor activity.[6]

  • Pre-treatment: Following the baseline recording, remove the animals from the chambers and administer this compound (at doses of 1.0, 3.0, 10.0 mg/kg, i.p.) or its vehicle. The pre-treatment time should be based on the pharmacokinetic profile of the compound, typically 15-30 minutes before the amphetamine challenge.[4]

  • Amphetamine Challenge: After the pre-treatment interval, administer D-amphetamine (e.g., 2.0 mg/kg, i.p.) or saline.

  • Post-injection Recording: Immediately return the animals to the activity chambers and record locomotor activity for an additional 90-120 minutes.[4] Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts.

  • Cleaning: Thoroughly clean the chambers with 70% ethanol between each animal to eliminate olfactory cues.

Experimental Groups
  • Group 1 (Control): Vehicle + Saline

  • Group 2 (Amphetamine): Vehicle + Amphetamine

  • Group 3-5 (Test Compound + Amphetamine): Sigma-LIGAND-1 (Dose 1, 2, 3) + Amphetamine

  • Group 6 (Test Compound Control): Sigma-LIGAND-1 (Highest Dose) + Saline (This group is crucial to ensure the test compound does not have its own effect on locomotor activity).

Data Analysis
  • Data should be analyzed using a one-way or two-way ANOVA, followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups.

  • The primary endpoint is the total distance traveled during the post-injection period.

  • A p-value of <0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_test Test Day Procedure acclimation Animal Acclimation & Handling (1 week) habituation Habituation to Arena (3 days, 60 min/day) acclimation->habituation baseline Baseline Activity Recording (30-60 min) habituation->baseline pretreatment Pre-treatment Injection (Vehicle or Sigma-LIGAND-1) baseline->pretreatment challenge Amphetamine Injection (Saline or AMPH) pretreatment->challenge post_record Post-Injection Recording (90-120 min) challenge->post_record data_analysis Data Analysis (ANOVA) post_record->data_analysis Data Collection

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion study.

Signaling Pathway

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Reverses Transport DA_synapse Dopamine DAT->DA_synapse Blocks Reuptake DA_vesicle Dopamine Vesicles DA_vesicle->DA_synapse Increases Release S1R Sigma-1 Receptor (S1R) (ER) S1R->DAT Modulates DAT Function DR Dopamine Receptors (D1/D2) S1R->DR Modulates Receptor Function/Trafficking Signaling Postsynaptic Signaling (e.g., cAMP) DR->Signaling Hyperlocomotion Hyperlocomotion Signaling->Hyperlocomotion DA_synapse->DR Activates Ligand Sigma-LIGAND-1 Ligand->S1R Modulates

Caption: Amphetamine action and potential Sigma-1 Receptor modulation pathway.

References

Application Notes and Protocols: Preparation of PRE-084 Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract: This document provides detailed protocols for the preparation of solutions containing PRE-084 hydrochloride, a high-affinity, selective sigma-1 (σ1) receptor agonist.[1][2] It is intended for researchers, scientists, and drug development professionals. Included are the physicochemical properties, solution preparation methods for in vitro and in vivo models, and relevant biological context including a diagram of the sigma-1 receptor signaling pathway.

Introduction to PRE-084 Hydrochloride

PRE-084 hydrochloride is a potent and selective agonist for the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER).[3][4][5] It displays high affinity for the σ1 receptor (Ki = 2.2 nM) and significantly lower affinity for the σ2 receptor (Ki = 13,091 nM).[1][2] This selectivity makes it a valuable tool for investigating the therapeutic potential of σ1 receptor modulation in various conditions, including neurodegenerative diseases, depression, and cardiovascular diseases.[4][6][7] In experimental models, PRE-084 has demonstrated neuroprotective, antiamnesic, and antidepressant-like effects.[1][7][8]

Physicochemical and Solubility Data

Accurate solution preparation begins with understanding the compound's properties. The data below has been compiled from various suppliers and literature.

PropertyValueSource(s)
Chemical Name 2-(4-Morpholinethyl) 1-phenylcyclohexanecarboxylate hydrochloride[2]
CAS Number 75136-54-8[1][9]
Molecular Formula C₁₉H₂₇NO₃ • HCl[1]
Molecular Weight 353.89 g/mol [9]
Appearance White to off-white solid[9]
Purity ≥98%[1]
Solubility in Water Up to 25 mM (~8.85 mg/mL)
Solubility in DMSO Up to 75 mM (~26.54 mg/mL)[2]
Powder Storage -20°C for up to 3 years[9][10]
Solution Storage -80°C for up to 1 year (in solvent)[9][11]

Solution Preparation Protocols

Proper dissolution and storage are critical for experimental reproducibility. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[8]

General Safety Precautions
  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the powdered compound in a chemical fume hood or ventilated enclosure to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[12]

Preparation of Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solubilizing capacity for PRE-084 hydrochloride.[9]

Table 2: Stock Solution Preparation Guide (using DMSO)

Desired Stock Concentration Mass of PRE-084 HCl to Weigh Volume of DMSO to Add
10 mM 3.54 mg 1 mL
20 mM 7.08 mg 1 mL

| 50 mM | 17.70 mg | 1 mL |

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh 3.54 mg of PRE-084 hydrochloride powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.[13][14]

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.[9][10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store aliquots at -80°C.[9]

Preparation of Working Solutions for In Vitro Experiments

Working solutions are prepared by diluting the DMSO stock solution into an aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Example: Preparing a 10 µM working solution in cell culture medium:

  • Thaw Stock: Thaw a single aliquot of 10 mM PRE-084 HCl stock solution at room temperature.

  • Dilution Calculation: To prepare 1 mL of 10 µM working solution, you will need 1 µL of the 10 mM stock solution (a 1:1000 dilution).

  • Preparation: In a sterile tube, add 999 µL of pre-warmed cell culture medium.

  • Mixing: Add 1 µL of the 10 mM stock solution to the medium. Mix thoroughly by gentle pipetting or brief vortexing.

  • Application: Use the freshly prepared working solution immediately for your cell-based assay.[9] In vitro studies have shown that PRE-084 is neuroprotective at concentrations around 10 µM.[8][10]

Experimental Workflow and Biological Context

Solution Preparation Workflow

The following diagram illustrates the standard workflow for preparing PRE-084 hydrochloride solutions for experimental use.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh PRE-084 HCl Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Cryovials dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquots store->thaw For Each Experiment dilute 7. Dilute in Aqueous Buffer / Medium thaw->dilute use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing PRE-084 HCl solutions.
Sigma-1 Receptor Signaling Pathway

PRE-084 exerts its effects by binding to and activating the sigma-1 receptor (σ1R). The σ1R is an intracellular chaperone protein that resides at the mitochondria-associated ER membrane (MAM).[4][5] Upon activation by an agonist like PRE-084, it can dissociate and interact with various client proteins, modulating key cellular processes like calcium signaling, ion channel function, and cellular stress responses.[3][5][15]

G cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol S1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_Release Ca²⁺ Mobilization & Signaling S1R->Ca_Release Modulates PRE084 PRE-084 HCl (Agonist) PRE084->S1R Activates Cell_Survival Neuroprotection & Cell Survival Ca_Release->Cell_Survival Promotes

Caption: Simplified Sigma-1 receptor signaling pathway.

References

Application Notes and Protocols: Sigma-1 Receptor Ligands in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) has emerged as a significant target in cancer research due to its overexpression in a variety of tumor types and its role in fundamental cellular processes.[1][2] S1R, a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondria interface, is implicated in the regulation of cell survival, proliferation, apoptosis, and stress responses.[3][4] Pharmacological modulation of S1R with specific ligands, such as agonists and antagonists, has shown potential in altering cancer cell fate, making it a promising avenue for therapeutic development. This document provides detailed application notes and experimental protocols for studying the effects of S1R ligands, with a focus on Sigma-LIGAND-1 hydrochloride, on cancer cell line proliferation.

Mechanism of Action of Sigma-1 Receptor Ligands in Cancer

Under basal conditions, S1R is associated with the ER chaperone BiP (Binding immunoglobulin Protein).[3] Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and interacts with a variety of client proteins, including ion channels, kinases, and receptors, to modulate their activity.[3][5] This modulation can trigger several downstream signaling pathways that collectively impact cancer cell proliferation and survival.

Key Cellular Processes Modulated by S1R Ligands:

  • Endoplasmic Reticulum (ER) Stress: S1R is a key regulator of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[6] S1R antagonists can induce ER stress, leading to apoptosis in cancer cells.[7]

  • Apoptosis: S1R ligands can modulate apoptotic pathways. Antagonists have been shown to induce caspase-dependent apoptosis in various cancer cell lines.[8] This can be mediated through the regulation of calcium signaling and the expression of pro- and anti-apoptotic proteins.[8]

  • Autophagy: The role of S1R in autophagy is complex and can be context-dependent. Some studies suggest that S1R activation can induce autophagy, a cellular degradation process that can either promote cell survival or lead to cell death.[9]

  • Ion Channel Regulation: S1R interacts with and modulates the activity of various ion channels, which are crucial for maintaining cellular homeostasis and are often dysregulated in cancer.[4] This interaction can affect cell proliferation and survival.

Data Presentation: Efficacy of Sigma-1 Receptor Ligands

The following tables summarize the in vitro efficacy of various S1R ligands against different cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). This data is compiled from multiple studies to provide a comparative overview.

Table 1: IC50 Values of Sigma-1 Receptor Antagonists in Cancer Cell Lines

LigandCell LineCancer TypeIC50 (µM)Reference
Compound 2SKOV-3Ovarian Cancer56.18[10]
Compound 4NCI-H460Lung Cancer>100[10]
Compound 4SKOV-3Ovarian Cancer>100[10]
Compound 4MCF7Breast Cancer>100[10]
Compound 4MB-MDA-231Breast Cancer>100[10]
RimcazoleVariousBreast CancerNot Specified[10]
IPAGVariousPancreas, ProstateNot Specified[10]
SR31747AVariousVariousNot Specified[10]

Table 2: IC50 Values of Fenpropimorph-Derived Sigma-1 Receptor Ligands

CompoundNCI-H460SKOV-3DU145MCF7MB-MDA-231Reference
1 >100>100>100>100>100[10][11]
2 >10056.18>100>100>100[10][11]
3 >100>100>100>100>100[10][11]
4 >100>100>100>100>100[10][11]
5 >100>100>10088.1>100[10][11]
6 40.3290.81>10088.6338.8[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a 5% CO2 humidified incubator.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blotting for Signaling Proteins

This protocol is used to analyze the expression levels of key proteins in signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p70S6K, S6, 4E-BP1, BiP, IRE1α, ATF4)[16][17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of Sigma-1 receptor ligands in cancer.

G cluster_workflow Experimental Workflow for S1R Ligand Evaluation start Start: Select Cancer Cell Line treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot Analysis treat->western data Data Analysis (IC50, Apoptosis Rate, Protein Expression) viability->data apoptosis->data western->data end Conclusion on Ligand Effect data->end

Caption: Experimental workflow for evaluating the effects of this compound.

G cluster_pathway S1R-Mediated Apoptosis Signaling ligand S1R Antagonist (e.g., Sigma-LIGAND-1 HCl) s1r Sigma-1 Receptor (S1R) ligand->s1r inhibition er_stress ER Stress ligand->er_stress induces ca_release Ca2+ Release from ER ligand->ca_release induces s1r->er_stress prevents s1r->ca_release regulates upr Unfolded Protein Response (UPR) (IRE1α, PERK, ATF6) er_stress->upr apoptosis Apoptosis upr->apoptosis mito_ca Mitochondrial Ca2+ Overload ca_release->mito_ca mito_ca->apoptosis G cluster_translation S1R Antagonist Effect on Protein Translation ligand S1R Antagonist s1r Sigma-1 Receptor (S1R) ligand->s1r inhibition mtorc1 mTORC1 Signaling ligand->mtorc1 inhibits s1r->mtorc1 activates p70s6k p70S6K Phosphorylation mtorc1->p70s6k four_ebp1 4E-BP1 Phosphorylation mtorc1->four_ebp1 s6 S6 Phosphorylation p70s6k->s6 translation Cap-Dependent Translation s6->translation four_ebp1->translation proliferation Cell Proliferation translation->proliferation

References

Troubleshooting & Optimization

Sigma-LIGAND-1 hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sigma-1 Receptor Ligands

Disclaimer: The term "Sigma-LIGAND-1 hydrochloride" is a generic placeholder. This guide is based on the properties of a widely used, selective Sigma-1 Receptor (S1R) agonist, PRE-084 hydrochloride . The principles and protocols described here are generally applicable to similar research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of PRE-084 hydrochloride in common laboratory solvents?

A1: The solubility of PRE-084 hydrochloride can vary slightly between different batches and suppliers. However, based on available data, the approximate solubility in common solvents is summarized below. For maximum solubility, especially in aqueous solutions, gentle warming and sonication are often recommended.[1][2]

Data Presentation: Solubility of PRE-084 Hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 71 mg/mL~200.6 mMUse fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3]
Water~16 - 35.4 mg/mL~45.2 - 100 mMSonication and gentle heating are recommended to aid dissolution.[2][3]
Ethanol~15 mg/mL~42.4 mMInsoluble to sparingly soluble.[1][3]
PBS (pH 7.2)LowLowSolubility is significantly lower than in water. A 1:2 DMSO:PBS solution has been reported at 0.33 mg/mL.[4]
Q2: I'm having trouble dissolving the compound. What should I do?

A2: If PRE-084 hydrochloride is not dissolving completely, follow the troubleshooting workflow below. The primary reasons for poor solubility are often solvent quality, insufficient energy input (warming/sonication), or reaching the saturation limit.

Experimental Workflow: Troubleshooting Dissolution Issues

G start Start: Compound not dissolving check_solvent Step 1: Verify Solvent Quality Is the DMSO anhydrous/fresh? Is the water high-purity (e.g., ddH₂O)? start->check_solvent use_fresh Action: Use fresh, high-purity solvent. check_solvent->use_fresh No vortex_sonicate Step 2: Apply Energy Have you vortexed thoroughly and sonicated? check_solvent->vortex_sonicate Yes use_fresh->vortex_sonicate do_sonicate Action: Sonicate the solution. A bath sonicator for 10-15 min is typical. vortex_sonicate->do_sonicate No warm Step 3: Gentle Warming Have you tried warming the solution? vortex_sonicate->warm Yes do_sonicate->warm do_warm Action: Warm solution to 37°C. Do not overheat, as it may degrade the compound. warm->do_warm No check_conc Step 4: Check Concentration Is the target concentration below the solubility limit (see Table 1)? warm->check_conc Yes do_warm->check_conc recalculate Action: Prepare a more dilute solution or use a co-solvent formulation for higher concentrations. check_conc->recalculate No success Success: Compound Dissolved check_conc->success Yes

Fig 1. Troubleshooting workflow for solubility issues.

Experimental Protocols

Q3: How do I prepare a stock solution of PRE-084 hydrochloride in DMSO?

A3: Preparing a concentrated stock solution in DMSO is standard practice for in vitro experiments.

Detailed Methodology: Preparing a 50 mM DMSO Stock Solution

  • Preparation: Allow the vial of PRE-084 hydrochloride powder (M.W. 353.88) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: To prepare 1 mL of a 50 mM stock solution, you will need:

    • Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 353.88 g/mol * (1000 mg / 1 g) = 17.69 mg

  • Dissolution:

    • Weigh out 17.69 mg of the compound into a sterile microcentrifuge tube.

    • Add 1 mL of fresh, anhydrous DMSO.[3]

    • Vortex the tube vigorously for 1-2 minutes.

    • If particulates remain, place the tube in a bath sonicator for 10-15 minutes until the solution is clear.[2] Gentle warming to 37°C can also be applied.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[3][5]

Q4: How do I prepare a working solution for an in vivo experiment?

A4: For in vivo administration, the compound is typically prepared in a biocompatible vehicle, often using co-solvents to maintain solubility upon injection.

Detailed Methodology: Preparing a 1 mg/mL Solution for Intraperitoneal (i.p.) Injection

This protocol is based on a common formulation for rodent studies.[5]

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL) as described in the previous protocol.

  • Vehicle Preparation: The final vehicle will consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Serial Dilution (for 1 mL final volume):

    • Take 100 µL of your 20.8 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is homogeneous.

    • To this mixture, add 50 µL of Tween 80 and mix again until clear.

    • Finally, add 450 µL of sterile saline (0.9% NaCl) and mix thoroughly. The final concentration will be 2.08 mg/mL.

    • This solution can be further diluted with the same vehicle to achieve the desired final concentration for injection (e.g., 1 mg/kg dose). Always prepare fresh on the day of the experiment.

Signaling Pathway

Q5: What is the primary signaling mechanism of a Sigma-1 Receptor agonist like PRE-084?

A5: The Sigma-1 Receptor (S1R) is a ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER), especially at the mitochondria-associated membrane (MAM).[6] Upon stimulation by an agonist like PRE-084, S1R dissociates from its binding partner, BiP, and modulates several downstream pathways to promote cell survival and plasticity.[7]

Mandatory Visualization: Sigma-1 Receptor Agonist Signaling Pathway

G cluster_ER Endoplasmic Reticulum (ER) cluster_Cell Cellular Pro-Survival Pathways S1R_BiP S1R-BiP Complex (Inactive State) S1R_Active Active S1R (Monomer/Dimer) S1R_BiP->S1R_Active Agonist (PRE-084) ER Stress IP3R IP3 Receptor S1R_Active->IP3R Chaperones/ Modulates BDNF BDNF / TrkB Signaling S1R_Active->BDNF Akt Akt Pathway S1R_Active->Akt ERK ERK Pathway S1R_Active->ERK Nrf2 Nrf2 Pathway S1R_Active->Nrf2 Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ flux to Mitochondria Outcome Neuroprotection Synaptic Plasticity Anti-Apoptosis BDNF->Outcome Akt->Outcome ERK->Outcome Nrf2->Outcome

Fig 2. S1R agonist signaling cascade.

The activation of S1R by an agonist leads to its dissociation from BiP.[7] The active S1R then chaperones client proteins like the IP3 receptor, modulating calcium homeostasis between the ER and mitochondria.[6] This activity, along with translocation to other cellular compartments, influences multiple pro-survival signaling cascades, including the BDNF/TrkB, Akt, and ERK pathways, ultimately leading to neuroprotective and anti-apoptotic effects.[6][8]

References

Technical Support Center: Optimizing Sigma-LIGAND-1 Hydrochloride Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sigma-LIGAND-1 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective sigma-1 receptor (σ1R) ligand.[1][2] The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[3] Under normal conditions, it is associated with the Binding immunoglobulin Protein (BiP).[3] Upon stimulation by an agonist ligand like this compound, the receptor dissociates from BiP and can translocate to other cellular compartments to interact with various "client" proteins, including ion channels and G-protein-coupled receptors. This interaction modulates a variety of downstream signaling pathways.[3]

Q2: What are the key binding affinities of this compound?

Quantitative data for this compound's binding affinity is summarized in the table below.

TargetParameterValueReference
Sigma Receptor (DTG site)IC5016 nM[1][2]
Sigma Receptor (PPP site)IC5019 nM[1][2]
Dopamine D2 ReceptorKi4000 nM[1]

Q3: How should I prepare and store this compound for in vitro experiments?

For optimal results, follow these preparation and storage guidelines:

ParameterRecommendation
Reconstitution Reconstitute the solid compound in DMSO. A 10 mM stock solution is a common starting point.[1]
Solubility This compound is soluble in DMSO at 12.5 mg/mL with the aid of ultrasonication and warming to 60°C.[4]
Storage of Stock Solution Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Working Solution Prepare fresh working solutions by diluting the stock solution in your cell culture medium. It is recommended to dissolve the compound in serum-free medium before treating the cells.

Troubleshooting Guides

Problem 1: I am not observing any effect of this compound in my cell-based assay.

  • Possible Cause 1: Sub-optimal Concentration.

    • Solution: The optimal concentration is cell-line and assay-dependent. Given the IC50 values are in the low nanomolar range (16-19 nM), a good starting point for a concentration-response curve would be from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: The time required to observe an effect can vary. For signaling pathway studies, effects can be observed within minutes to hours. For cell viability or proliferation assays, longer incubation times (e.g., 24-72 hours) may be necessary.[5] Conduct a time-course experiment to identify the optimal incubation period.

  • Possible Cause 3: Low Sigma-1 Receptor Expression.

    • Solution: The expression level of the sigma-1 receptor can vary significantly between different cell lines. Verify the expression of the sigma-1 receptor in your cell line of interest using techniques like Western blotting or qPCR. If expression is low, consider using a cell line known to express the sigma-1 receptor at higher levels.

  • Possible Cause 4: Compound Instability.

    • Solution: Ensure that the stock solution has been stored correctly and that working solutions are freshly prepared for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1]

Problem 2: I am observing cytotoxicity or off-target effects.

  • Possible Cause 1: High Concentration.

    • Solution: While this compound is selective for the sigma-1 receptor, at high concentrations, it may exhibit off-target effects, such as at the dopamine D2 receptor (Ki of 4000 nM).[1] Lower the concentration and perform a careful dose-response analysis to find a concentration that is effective without causing significant cytotoxicity.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: If using DMSO to dissolve the compound, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone.

Experimental Protocols

1. General Protocol for a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework. Optimization of cell number, compound concentration, and incubation time is recommended.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.[5]

  • Compound Preparation: Prepare a series of dilutions of this compound in serum-free cell culture medium. A suggested concentration range is 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[3]

  • Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.

2. General Protocol for Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the appropriate time (e.g., 15 min, 30 min, 1 hr, 6 hrs).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest in the sigma-1 receptor signaling pathway (e.g., p-ERK, p-Akt, BiP).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Sigma-1_Receptor_BiP Sigma-1 Receptor-BiP Complex Sigma-1_Receptor Sigma-1 Receptor Sigma-1_Receptor_BiP->Sigma-1_Receptor Dissociation BiP BiP Sigma-1_Receptor_BiP->BiP IP3R IP3 Receptor Sigma-1_Receptor->IP3R Ion_Channels Ion Channel Modulation Sigma-1_Receptor->Ion_Channels Kinase_Pathways Kinase Pathway Activation (e.g., ERK, Akt) Sigma-1_Receptor->Kinase_Pathways Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Sigma-LIGAND-1 Sigma-LIGAND-1 (Agonist) Sigma-LIGAND-1->Sigma-1_Receptor_BiP Cell_Stress Cellular Stress Cell_Stress->Sigma-1_Receptor_BiP Cell_Survival Promotion of Cell Survival Ca_Signaling->Cell_Survival Ion_Channels->Cell_Survival Kinase_Pathways->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow A 1. Stock Solution Preparation (Sigma-LIGAND-1 in DMSO) C 3. Dose-Response & Time-Course Design (e.g., 1 nM - 10 µM; 24h, 48h, 72h) A->C B 2. Cell Seeding (Appropriate density in multi-well plate) D 4. Treatment (Add diluted compound to cells) B->D C->D E 5. Incubation (37°C, 5% CO2) D->E F 6. Endpoint Assay E->F G Cell Viability (e.g., MTT, CellTiter-Glo) F->G Option A H Signaling Analysis (e.g., Western Blot, Calcium Imaging) F->H Option B I 7. Data Analysis (Normalize to vehicle control) G->I H->I

Caption: In Vitro Experimental Workflow.

Troubleshooting_Guide Start Start | No/Weak Effect Observed Q1 Is the concentration optimal? Perform dose-response (1 nM - 10 µM) Start->Q1 Q1->Q1 Q2 Is incubation time sufficient? Perform time-course (e.g., 24-72h) Q1->Q2 Yes Q2->Q2 Q3 Is σ1R expressed in your cells? Check expression (Western/qPCR) Q2->Q3 Yes Q4 Is the compound active? Prepare fresh solutions Q3->Q4 Yes Fail Contact Technical Support Q3->Fail No Success Problem Solved Q4->Success Yes Q4->Fail No

References

potential off-target effects of Sigma-LIGAND-1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Sigma-LIGAND-1 hydrochloride and other sigma receptor ligands. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target binding affinities for this compound?

A1: this compound is a selective sigma receptor ligand. Available data indicates its binding affinity for its primary targets, the DTG and PPP sites on the sigma receptor, as well as a known off-target, the dopamine D2 receptor.[1]

Q2: What are the potential off-target effects observed with sigma receptor ligands in general?

A2: Sigma receptor ligands are known to interact with a variety of other proteins, which can lead to off-target effects. A significant off-target interaction has been identified with voltage-gated potassium channels, specifically Kv2.1.[2] This interaction appears to be independent of the sigma-1 and sigma-2 receptors. Additionally, some sigma-1 receptor ligands have been shown to modulate cardiovascular parameters, such as handling-induced tachycardia in animal models.[3] It is also important to note that many psychoactive drugs, including some antipsychotics and antidepressants, have a moderate affinity for sigma-1 receptors, suggesting a broad polypharmacology for this class of compounds.[4]

Q3: How can I experimentally determine the selectivity profile of my sigma ligand?

A3: A standard method to determine the selectivity profile is to perform radioligand binding assays against a panel of receptors, ion channels, and transporters. This will allow you to determine the binding affinities (Ki values) for a wide range of potential off-targets.

Q4: What are the implications of sigma receptor ligands binding to Kv2.1 channels?

A4: The inhibition of Kv2.1 channels by certain sigma receptor ligands could lead to effects on neuronal and cardiac excitability, as these channels play a crucial role in these systems.[2] This interaction is a potential source of off-target effects that should be investigated during safety pharmacology studies.

Q5: Can off-target effects of sigma ligands be predicted computationally?

A5: Computational methods such as molecular docking and pharmacophore analysis can be valuable tools for predicting potential off-target interactions.[5][6] By comparing the chemical structure of your ligand to known ligands of various receptors, you can identify potential off-target binding.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed after treatment with this compound.

  • Possible Cause: The observed phenotype may be due to an off-target effect of the compound.

  • Troubleshooting Steps:

    • Review the literature: Check for known off-target effects of structurally similar compounds.

    • Perform a broad-spectrum screen: Test the compound against a commercially available off-target screening panel to identify potential unintended targets.

    • Use a structurally distinct sigma ligand: If a similar phenotype is observed with a different class of sigma ligand, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to your compound, an off-target effect is more probable.

    • Knockdown or knockout of the intended target: Use siRNA or CRISPR/Cas9 to eliminate the sigma receptor and see if the phenotype persists. If it does, it is likely an off-target effect.

Issue 2: Inconsistent results in in-vivo studies.

  • Possible Cause: Off-target effects could be contributing to variability in animal studies. For example, cardiovascular effects have been noted with some sigma-1 ligands.[3]

  • Troubleshooting Steps:

    • Monitor cardiovascular parameters: In conscious animals, continuously record heart rate and blood pressure following compound administration to assess for any cardiovascular liabilities.[3]

    • Assess behavioral changes: Observe animals for any unexpected behavioral changes that could be indicative of central nervous system off-target effects. For example, some sigma receptor ligands can influence locomotion.[1]

    • Conduct safety pharmacology studies: A core battery of safety pharmacology studies is recommended to evaluate the effects of the compound on the central nervous, cardiovascular, and respiratory systems.[7]

Data on Off-Target Binding

The following table summarizes the known binding affinities of this compound.

TargetAssay TypeValueReference
Sigma Receptor (DTG site)Radioligand BindingIC50 = 16 nM[1]
Sigma Receptor (PPP site)Radioligand BindingIC50 = 19 nM[1]
Dopamine D2 ReceptorRadioligand BindingKi = 4000 nM[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding of a test compound to a specific receptor, adapted from methodologies described in the literature.[8]

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor of interest.

  • Test compound (e.g., this compound).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specified temperature for a set duration to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound by plotting the percent inhibition of specific binding against the log concentration of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Incubate Components A->C B Prepare Cell Membranes and Radioligand B->C D Filter and Wash C->D E Measure Radioactivity D->E F Calculate Specific Binding E->F G Determine IC50 F->G H Calculate Ki G->H

Caption: Radioligand Binding Assay Workflow.

signaling_pathway ligand Sigma Receptor Ligand sigma_receptor Sigma-1 Receptor ligand->sigma_receptor Binds off_target Off-Target (e.g., Kv2.1 Channel) ligand->off_target Binds cellular_response_on On-Target Cellular Response sigma_receptor->cellular_response_on Leads to cellular_response_off Off-Target Cellular Response off_target->cellular_response_off Leads to

Caption: On-Target vs. Off-Target Signaling.

References

Technical Support Center: Troubleshooting Sigma-LIGAND-1 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Sigma-LIGAND-1 hydrochloride in their experiments. Our aim is to help you address common challenges and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective sigma receptor ligand.[1] It primarily acts as a ligand for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are unique, ligand-operated chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[2][3] Upon binding, it can modulate various downstream signaling cascades, including the regulation of calcium signaling, ion channel activity, and cellular stress responses.[2][3][4][5]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the stability and activity of the compound. For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] The product should be stored sealed and away from moisture.[1]

Q3: How should I prepare stock solutions of this compound?

For in vitro experiments, this compound can be dissolved in DMSO. To prepare a stock solution, you can dissolve it in DMSO to a concentration of 12.5 mg/mL (26.48 mM).[1] It is important to note that this compound is hygroscopic, and the use of newly opened DMSO is recommended for optimal solubility.[1] Warming the solution to 60°C and using sonication can aid in dissolution.[1] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Troubleshooting Inconsistent Results

Q4: I am observing high variability in my experimental results. What are the potential causes?

Inconsistent results can stem from several factors. Here are some common areas to investigate:

  • Compound Stability: Ensure the compound has been stored correctly and has not exceeded its recommended storage period. Improper storage can lead to degradation and loss of activity.

  • Solubility Issues: Incomplete dissolution of the compound can lead to inaccurate concentrations in your assays. Always ensure the compound is fully dissolved in the recommended solvent before preparing working solutions. For this compound, using fresh, high-quality DMSO and aiding dissolution with warming and sonication is crucial.[1]

  • Experimental Protocol: Minor variations in your experimental protocol can introduce variability. Ensure consistency in cell seeding densities, incubation times, and reagent concentrations.

  • Cell Line Variability: If using cell-based assays, variations in cell passage number or cell health can impact results. It is advisable to use cells within a consistent passage range.

Data and Protocols

Binding Affinity of this compound
Receptor/SiteMetricValue (nM)
DTG siteIC5016
PPP siteIC5019
Dopamine D2 ReceptorKi4000

This data is compiled from MedchemExpress.[1]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a general guideline for determining the binding affinity of a test compound for the sigma-1 receptor using a radiolabeled ligand and membrane preparations.

Materials:

  • Membrane preparation expressing sigma-1 receptors (e.g., from guinea pig liver or a cell line overexpressing the receptor).[6]

  • Radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine).[6]

  • Unlabeled this compound (as a reference compound).

  • Test compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).[2]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in a solution like polyethylenimine.[2]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from your chosen tissue or cell source as per established protocols. Determine the total protein concentration of your membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add a fixed concentration of the radioligand and a fixed amount of membrane protein to the wells.

    • Non-specific Binding: Add the radioligand, membrane protein, and a high concentration of the non-labeled non-specific binding control.

    • Competition: Add the radioligand, membrane protein, and increasing concentrations of your test compound or this compound.

  • Incubation: Incubate the plate for a specified time at a specific temperature (e.g., 2 hours at room temperature) to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value of your test compound and this compound.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

TroubleshootingWorkflow A Inconsistent Results Observed B Review Experimental Protocol A->B C Check Compound Handling & Storage A->C D Verify Reagent Quality & Concentration A->D E Assess Cell Culture Conditions A->E F Consistent Protocols? B->F G Proper Storage Conditions? C->G H Fresh Reagents? D->H I Consistent Cell Passage? E->I J Standardize Protocol F->J No N Problem Resolved? F->N Yes K Use Fresh Compound Stock G->K No G->N Yes L Prepare Fresh Reagents H->L No H->N Yes M Use Consistent Cell Passage I->M No I->N Yes J->N K->N L->N M->N O Contact Technical Support N->O No

Caption: Troubleshooting workflow for inconsistent results.

Sigma1ReceptorSignaling cluster_ER Endoplasmic Reticulum cluster_translocation Translocation cluster_effects Downstream Effects BiP BiP Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Associated Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociation from BiP Ligand Sigma-LIGAND-1 (Agonist) Ligand->Sigma1R_inactive Binds Stress Cellular Stress Stress->Sigma1R_inactive Induces IonChannels Ion Channel Modulation (e.g., Ca2+, K+) Sigma1R_active->IonChannels GPCRs GPCR Interaction Sigma1R_active->GPCRs Calcium Ca2+ Signaling Regulation Sigma1R_active->Calcium CellSurvival Promotion of Cell Survival Sigma1R_active->CellSurvival

Caption: Sigma-1 receptor signaling pathway.

References

addressing Sigma-LIGAND-1 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sigma-LIGAND-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and handling of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating immediately after I add it to my cell culture medium. What is the primary cause?

A1: Immediate precipitation, often called "crashing out," is a common issue with hydrochloride salts of organic compounds when they are introduced into a buffered, high-salt aqueous environment like cell culture media.[1][2] This typically occurs due to a phenomenon known as "solvent shock." When a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[2]

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: For this compound, the recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (ideally below 0.1%, and not exceeding 0.5%) to avoid cellular toxicity.[3][4]

Q3: Can I warm or heat the media to help dissolve the precipitate?

A3: Gently warming the cell culture media to 37°C before adding the compound can help improve solubility and prevent precipitation.[1][5] However, you should avoid excessive heating, as it can degrade sensitive components in the media or the compound itself. If a precipitate has already formed, warming may not be sufficient to redissolve it.

Q4: How does the pH of the cell culture medium affect the solubility of a hydrochloride salt like Sigma-LIGAND-1?

A4: The pH of the medium is a critical factor. Hydrochloride salts are generally more soluble at a lower (acidic) pH.[6][7][8] Cell culture media is typically buffered to a physiological pH of 7.2-7.4. This increase in pH compared to an acidic solution can decrease the solubility of the hydrochloride salt, making it more prone to precipitation.[6][9]

Q5: What should I do if I notice precipitation after thawing a frozen stock solution?

A5: Precipitation can occur during freeze-thaw cycles.[5] If you observe this, gently warm the stock solution to 37°C and vortex thoroughly to attempt to redissolve the compound before making your dilutions.[5] To minimize this issue, it is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[5]

Troubleshooting Guide for Precipitation

If you are experiencing precipitation of this compound, follow this step-by-step guide to identify and resolve the issue.

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for troubleshooting precipitation issues.

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution Review Dilution Protocol check_stock->check_dilution Yes recreate_stock Recreate Stock Solution (See Protocol 1) check_stock->recreate_stock No check_media Check Media Conditions check_dilution->check_media Protocol OK adjust_dilution Adjust Dilution Method (See Protocol 2) check_dilution->adjust_dilution Protocol Issue solubility_test Perform Solubility Test check_media->solubility_test Conditions OK adjust_media Adjust Media/Concentration check_media->adjust_media Conditions Issue end_ok Problem Resolved solubility_test->end_ok recreate_stock->check_dilution adjust_dilution->end_ok adjust_media->end_ok G cluster_1 Working Solution Workflow stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Pre-warmed Media stock->intermediate 1:100 Dilution (e.g., 2 µL in 198 µL) final 1 µM Final Solution in Culture Plate intermediate->final 1:100 Dilution (e.g., 10 µL in 990 µL) G cluster_2 Sigma-LIGAND-1 Signaling Pathway ligand Sigma-LIGAND-1 s1r Sigma-1 Receptor (S1R) ligand->s1r Binds & Activates ip3r IP3 Receptor s1r->ip3r Stabilizes ca_er Ca²⁺ Release (from ER) ip3r->ca_er Modulates ca_mito Mitochondrial Ca²⁺ Uptake ca_er->ca_mito Facilitates atp ATP Production ca_mito->atp Enhances neuron Neuronal Survival & Plasticity atp->neuron Promotes

References

Technical Support Center: Enantiomeric Purity of Sotalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information and troubleshooting advice regarding the enantiomeric purity of Sotalol hydrochloride, a critical consideration for researchers in pharmacology and drug development. Sotalol hydrochloride is a non-selective beta-adrenergic antagonist and a Class III antiarrhythmic agent, existing as a racemic mixture of (R)- and (S)-enantiomers.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric purity of Sotalol hydrochloride important?

A1: The pharmacological activity of Sotalol is stereoselective. The (R)-(-)-enantiomer possesses the majority of the β-blocking activity (Class II antiarrhythmic), while both the (R)- and (S)-(+)-enantiomers exhibit equivalent potassium channel-blocking activity (Class III antiarrhythmic).[3][4][5][6] Therefore, the enantiomeric composition of the material can significantly impact experimental outcomes, particularly in studies investigating its distinct mechanisms of action. The R(-)-enantiomer of sotalol has both β-blocking and potassium channel blocking activity, whereas the S(+) enantiomer only has potassium channel blocking activity.[6]

Q2: What are the typical methods for determining the enantiomeric purity of Sotalol?

A2: The most common methods for the chiral separation and quantification of Sotalol enantiomers are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) and Capillary Electrophoresis (CE) with chiral selectors.[7][8][9] These techniques allow for the resolution and quantification of the individual (R)- and (S)-enantiomers.

Q3: What is the expected enantiomeric composition of commercially available Sotalol hydrochloride?

A3: Unless specified otherwise, Sotalol hydrochloride is typically supplied as a racemic mixture, meaning it contains an equal (50:50) proportion of the (R)- and (S)-enantiomers.[1][10] For applications requiring a specific enantiomer, it is crucial to source enantiomerically pure forms of the compound.

Q4: Can I expect differences in the pharmacokinetic profiles of the Sotalol enantiomers?

A4: In healthy human volunteers, studies have shown no significant differences in the pharmacokinetic parameters between the (R)- and (S)-enantiomers of Sotalol when administered as a racemic mixture.[10] However, it is noted that these findings should not be extrapolated to patients with significantly altered physiology.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent pharmacological effects in vitro/in vivo. The enantiomeric purity of the Sotalol hydrochloride lot may not be as expected (i.e., not a 50:50 racemate).Verify the enantiomeric excess (e.e.) of your sample using a validated chiral separation method like HPLC or CE. Contact the supplier for the lot-specific certificate of analysis.
Poor resolution of enantiomers in chiral HPLC. Suboptimal mobile phase composition, incorrect chiral stationary phase (CSP), or inappropriate temperature.Consult literature for validated methods for Sotalol.[7][11] Experiment with different mobile phase modifiers and flow rates. Ensure the chosen CSP is suitable for separating amine-containing compounds.
No separation of enantiomers on a standard (achiral) HPLC column. Achiral columns cannot resolve enantiomers.Enantiomers can be separated by derivatizing them with a chiral agent to form diastereomers, which can then be separated on an achiral column.[12] Alternatively, use a chiral stationary phase or a chiral mobile phase additive.[12]
Baseline noise or drifting in chromatograms. Contaminated mobile phase, detector issues, or column degradation.Filter all solvents and degas the mobile phase.[8] Flush the system and column thoroughly. If the problem persists, consult the HPLC instrument manual for troubleshooting the detector.

Quantitative Data Summary

The following table summarizes key data related to the properties and analysis of Sotalol enantiomers.

Parameter (R)-(-)-Sotalol (S)-(+)-Sotalol Racemic (R,S)-Sotalol Reference
Primary Pharmacological Activity β-blocker (Class II) & K+ channel blocker (Class III)K+ channel blocker (Class III)Mixed Class II & III[3][4][6]
β-blocking Potency High30-60 times lower than (R)-enantiomerIntermediate[6][13]
Plasma Protein Binding Non-stereoselectiveNon-stereoselectiveNon-stereoselective[4][5]
HPLC Lower Limit of Determination (Plasma) 0.022 µg/mL0.022 µg/mLNot Applicable[7]

Experimental Protocols

Key Experiment: Chiral HPLC for Enantiomeric Purity

This protocol provides a general framework for the determination of Sotalol enantiomeric purity. Specific parameters may require optimization based on the available instrumentation and reagents.

Objective: To separate and quantify the (R)- and (S)-enantiomers of Sotalol hydrochloride to determine the enantiomeric excess (e.e.).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Sotalol hydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Stationary Phase (CSP): A column suitable for amine separation, such as a macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC V).[11]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral additive if necessary. The exact ratio and buffer pH should be optimized for best resolution. For example, a mobile phase of acetonitrile/0.1% triethylammonium acetate (TEAA), pH 4.1.[11]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a wavelength where Sotalol absorbs, such as 225 nm or 232 nm.[7][8]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of enantiomerically pure standards, if available.

    • Calculate the area of each peak.

    • Determine the enantiomeric excess (% e.e.) using the following formula:

      • % e.e. = [ |(Area of R-enantiomer) – (Area of S-enantiomer)| / ((Area of R-enantiomer) + (Area of S-enantiomer)) ] x 100

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Sotalol's enantiomeric purity.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing prep1 Dissolve Sotalol HCl in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 analysis1 Inject Sample onto Chiral Column prep2->analysis1 analysis2 Elute with Mobile Phase analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate % Enantiomeric Excess data1->data2

Caption: Workflow for determining the enantiomeric purity of Sotalol HCl.

Signaling Pathways

Sotalol's enantiomers have distinct effects on cardiac signaling pathways. The (R)-enantiomer primarily acts as a β-adrenergic antagonist, while both enantiomers block cardiac potassium channels.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol b_receptor β-Adrenergic Receptor g_protein Gs Protein b_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel (Phosphorylation) pka->ca_channel Phosphorylates response Increased Heart Rate & Contractility ca_channel->response catecholamine Norepinephrine/ Epinephrine catecholamine->b_receptor Activates r_sotalol (R)-Sotalol r_sotalol->b_receptor Blocks

Caption: (R)-Sotalol blocks the β-adrenergic signaling cascade.

G phase0 Phase 0 Rapid Depolarization (Na⁺ influx) phase1 Phase 1 Initial Repolarization (K⁺ efflux) phase0->phase1 phase2 Phase 2 Plateau (Ca²⁺ influx) phase1->phase2 phase3 Phase 3 Repolarization (K⁺ efflux) phase2->phase3 phase4 Phase 4 Resting Potential phase3->phase4 prolongation Prolongation of Action Potential Duration phase3->prolongation sotalol (R)- & (S)-Sotalol k_channel Delayed Rectifier K⁺ Channels sotalol->k_channel Blocks k_channel->phase3 Mediates

Caption: Sotalol enantiomers prolong the cardiac action potential.

References

minimizing variability in behavioral studies with Sigma-LIGAND-1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sigma-LIGAND-1 Hydrochloride, a selective sigma-1 receptor agonist for use in behavioral research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and ensure the reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective agonist for the sigma-1 receptor (σ1R). The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2][3] Upon agonist binding, the receptor can translocate to other parts of the cell to modulate the activity of various ion channels, G-protein-coupled receptors, and kinases, influencing neuronal excitability and synaptic plasticity.[1][4] This modulation is a key mechanism behind its observed effects in behavioral models.

Q2: What are the expected behavioral effects of this compound in rodents?

A2: As a sigma-1 receptor agonist, this compound is expected to exhibit neuroprotective, nootropic (cognition-enhancing), and antidepressant-like effects in preclinical models.[5][6][7] Studies with similar selective agonists have shown attenuation of amnesia induced by pharmacological agents (like scopolamine or MK-801) and improvements in motor function and survival in models of neurodegenerative disease.[7][8][9]

Q3: How should I prepare and store this compound?

A3: Proper preparation and storage are critical for maintaining the compound's stability and activity. Please refer to the tables and protocols below for detailed instructions. The hydrochloride salt form generally confers better water solubility. For in vivo studies, sterile saline or specific formulations containing co-solvents may be required. Stock solutions in DMSO can be stored at -80°C for up to a year, while powdered compound is stable for several years at -20°C.[10]

Q4: What is a typical dose range for in vivo behavioral studies in mice?

A4: The effective dose can vary significantly depending on the specific behavioral test and mouse strain. Based on data from the representative sigma-1 agonist PRE-084, a wide range of doses from 0.1 to 64.0 mg/kg (administered intraperitoneally) has been used in mice.[7][11] It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. A biphasic or bell-shaped dose-response curve is sometimes observed with cognitive enhancers, where higher doses may lose efficacy.[11]

Troubleshooting Guide

This guide addresses common issues that can lead to variability in behavioral studies using this compound.

Problem Potential Cause Recommended Solution
High variability in behavioral results between animals in the same treatment group. 1. Inconsistent Drug Administration: Variation in injection volume, speed, or location (e.g., accidental subcutaneous injection instead of intraperitoneal).2. Animal Handling Stress: Inconsistent or rough handling can significantly alter rodent behavior.[12]3. Environmental Factors: Differences in lighting, noise, or odors in the testing room or housing area.[12]4. Physiological Differences: Natural variations in the estrous cycle in female rodents or circadian rhythms can impact behavior.1. Standardize Injection Protocol: Ensure all experimenters are trained in the same technique. Use appropriate needle sizes and confirm intraperitoneal placement.2. Consistent Handling: Handle all animals in the same manner for the same duration. Allow for a period of habituation to the experimenter.[12]3. Control Environment: Conduct tests at the same time of day, under consistent lighting and low-noise conditions. Avoid strong scents.[12]4. Account for Physiology: If using females, track the estrous cycle and either test during a specific phase or ensure all phases are balanced across groups. Test at a consistent time relative to the light/dark cycle.
Inconsistent results between different experimental cohorts or over time. 1. Compound Degradation: Improper storage of stock solutions or working solutions (e.g., repeated freeze-thaw cycles, light exposure).2. Vehicle Effects: The vehicle (e.g., saline, DMSO, Tween 80) may have its own subtle behavioral effects.3. Experimenter Bias: Different experimenters may handle or score behaviors differently.[12]4. Strain Differences: The behavioral efficacy of sigma-1 agonists can vary between different mouse strains (e.g., C57BL/6 vs. Swiss Webster).[9]1. Strict Storage Protocol: Aliquot stock solutions to avoid freeze-thaw cycles. Store powder at -20°C and solutions at -80°C, protected from light.[10] Prepare fresh working solutions daily.2. Proper Vehicle Control: Always include a vehicle-only control group that undergoes the exact same procedures as the drug-treated groups.3. Blinding and Standardization: Whenever possible, the experimenter conducting the behavioral test and scoring the data should be blind to the treatment conditions. Use automated tracking software to minimize subjective scoring.4. Consistent Strain Usage: Use the same animal strain, sex, and age for all related experiments. Be aware that endogenous neurosteroid levels, which can differ by strain, may influence the drug's effect.[9]
No observable behavioral effect at expected doses. 1. Incorrect Dose: The selected dose may be too low or too high (in the case of a biphasic dose-response).2. Pharmacokinetic Issues: The timing between drug administration and behavioral testing may not align with the drug's peak concentration (Tmax) in the brain.3. Poor Solubility/Formulation: The compound may not be fully dissolved or may have precipitated out of solution, leading to a lower effective dose.4. Receptor Expression Levels: The specific brain region controlling the behavior may have low expression of sigma-1 receptors.1. Conduct a Dose-Response Study: Test a range of doses (e.g., logarithmic scale) to identify the optimal effective dose.2. Optimize Timing: The representative agonist PRE-084 shows a rapid Tmax (around 5 minutes) in mice after IP injection.[7] Consider a time-course experiment to determine the optimal testing window (e.g., 15, 30, 60 minutes post-injection).3. Verify Formulation: Visually inspect solutions for clarity. Use sonication or warming as needed to ensure complete dissolution. Refer to solubility data tables for appropriate solvents and concentrations.[5][13]4. Consult Literature: Review literature for sigma-1 receptor distribution in the brain regions relevant to your behavioral assay.
Unexpected or adverse effects (e.g., sedation, hyperactivity). 1. Off-Target Effects: At higher doses, the compound may interact with other receptors.2. Vehicle Toxicity: Some vehicles or co-solvents (e.g., high concentrations of DMSO) can be toxic or cause irritation.3. Metabolite Activity: A metabolite of the compound may have a different pharmacological profile.1. Use Lowest Effective Dose: Stick to the lowest dose that produces the desired effect to minimize off-target binding.2. Test Vehicle Alone: Run a cohort of animals with just the vehicle to rule out any adverse effects from the formulation itself.3. Review Pharmacology: Consult literature on the known selectivity profile of the sigma-1 agonist being used. The representative compound PRE-084 is highly selective for sigma-1 over sigma-2 and PCP receptors.[6]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties (Representative Data)

Based on the selective sigma-1 agonist PRE-084 hydrochloride.

PropertyValueReference
Molecular Formula C₁₉H₂₇NO₃ • HCl[6]
Molecular Weight 353.9 g/mol [6]
Binding Affinity (Ki) σ1: 2.2 nM; σ2: 13,091 nM[6]
IC₅₀ 44 nM[5][10][13]
Tmax (IP, mice) ~5 minutes[7]
Half-life (IP, mice) ~195 minutes[7]
Stability (Powder) ≥ 3 years at -20°C[10][13]
Stability (Stock in DMSO) 1 year at -80°C[10][13]
Table 2: Solubility Data (Representative Data)

Based on the selective sigma-1 agonist PRE-084 hydrochloride.

SolventConcentrationNotesReference
Water ~33-35 mg/mL (~94-100 mM)Sonication and heating may be required.[5][13]
DMSO ~31-71 mg/mL (~87-200 mM)Sonication is recommended. Use fresh, anhydrous DMSO.[5][10][13]
Ethanol ~15 mg/mL[10]
Saline (for in vivo) SolubleTypically used as the final vehicle for dilution.
In Vivo Formulation 1 ≥ 2 mg/mL10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[13][14]
In Vivo Formulation 2 ≥ 2 mg/mL10% DMSO + 90% Corn Oil[14]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Calculate the required mass of this compound powder for your desired volume (e.g., for 1 mL of 10 mM solution with MW 353.9 g/mol , use 3.54 mg).

    • Aseptically add the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex and/or sonicate briefly until the powder is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -80°C for up to 1 year.[10][13]

  • Working Solution (e.g., 0.1 mg/mL in Saline):

    • Thaw one aliquot of the 10 mM DMSO stock solution.

    • Calculate the dilution required. For a final concentration of 0.1 mg/mL (equivalent to ~0.28 mM), you would perform a serial dilution.

    • First, dilute the DMSO stock in sterile 0.9% saline to an intermediate concentration. Note: Ensure the final concentration of DMSO in the injected solution is low (typically <5%) to avoid toxicity.

    • Perform a final dilution in sterile 0.9% saline to reach the target concentration of 0.1 mg/mL.

    • Vortex gently to mix. Prepare this working solution fresh on the day of the experiment.

Protocol 2: General In Vivo Behavioral Testing Workflow
  • Animal Acclimation:

    • Upon arrival, allow animals to acclimate to the facility for at least one week before any procedures.

    • House animals under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.

  • Habituation:

    • For at least 3-5 days prior to testing, handle each animal daily to acclimate them to the experimenter.

    • On each testing day, transport the animals to the testing room and allow them to habituate for at least 60 minutes before any procedures begin.[15]

  • Drug Administration:

    • Prepare the working solution of this compound and the vehicle control.

    • Gently restrain the mouse and administer the calculated volume of the solution via intraperitoneal (IP) injection. A typical injection volume is 10 mL/kg.

    • Place the animal in a holding cage or directly into the testing apparatus, depending on the experimental design.

  • Behavioral Testing:

    • Begin the behavioral test at a predetermined time after injection (e.g., 30 minutes). This timing should be kept consistent across all animals and all test days.

    • The order of behavioral tests in a battery should be arranged from least stressful to most stressful to minimize confounding effects.[12][15]

    • Record the session using video tracking software for unbiased and detailed analysis.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the drug-treated group(s) with the vehicle control group.

    • Ensure that the person analyzing the data is blinded to the treatment conditions.

Mandatory Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_downstream Downstream Effects S1R_BiP σ1R-BiP Complex (Inactive) IP3R IP3 Receptor S1R_BiP->IP3R Stabilizes S1R_Active σ1R (Active Chaperone) S1R_BiP->S1R_Active Dissociates BiP BiP Ca_Mito Ca2+ to Mitochondria IP3R->Ca_Mito Ca2+ Signaling Ligand Sigma-LIGAND-1 (Agonist) Ligand->S1R_BiP Binds IonChannels Ion Channels (K+, Na+, Ca2+) S1R_Active->IonChannels Modulates GPCRs GPCRs (e.g., Dopamine R) S1R_Active->GPCRs Modulates Kinases Kinases / BDNF S1R_Active->Kinases Upregulates Plasticity Synaptic Plasticity & Neuroprotection IonChannels->Plasticity GPCRs->Plasticity Kinases->Plasticity

Caption: Simplified signaling pathway of the Sigma-1 Receptor (σ1R) upon agonist binding.

Behavioral_Workflow cluster_prep Preparation Phase cluster_testing Testing Day cluster_analysis Analysis Phase Acclimation Animal Acclimation (≥ 1 week) Habituation Handling & Habituation (3-5 days) Acclimation->Habituation RoomHabituation Transfer to Testing Room (Habituate ≥ 60 min) Habituation->RoomHabituation DrugAdmin Drug/Vehicle Administration (e.g., IP injection) RoomHabituation->DrugAdmin Wait Waiting Period (e.g., 30 min for PK) DrugAdmin->Wait BehavioralTest Behavioral Assay (e.g., Morris Water Maze) Wait->BehavioralTest DataCollection Video Recording & Automated Tracking BehavioralTest->DataCollection Analysis Blinded Data Analysis & Statistics DataCollection->Analysis

References

dealing with poor cell viability after Sigma-LIGAND-1 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address poor cell viability following treatment with Sigma-LIGAND-1 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of unexpected cytotoxicity with this compound?

A1: The most frequent causes of unexpected cytotoxicity are related to the compound's solvent and final concentration. High concentrations of solvents like DMSO can be toxic to cells.[1][2][3][4][5] It is crucial to ensure the final solvent concentration in the cell culture medium is non-toxic, typically below 0.5% for DMSO, and to include a vehicle-only control in your experiments.[6][7]

Q2: Could the hydrochloride salt form of LIGAND-1 be affecting my cell culture pH?

A2: While hydrochloride salts are acidic, the buffering capacity of standard cell culture media typically prevents significant pH shifts, especially at micromolar concentrations of the compound. However, preparing highly concentrated stock solutions or using a weakly buffered medium could potentially alter the pH.[8] It is good practice to check the pH of your final treatment medium if you suspect an issue.

Q3: My cells show morphological changes (e.g., shrinking, blebbing) but my viability assay (e.g., MTT) shows high viability. What could be the reason?

A3: This discrepancy can occur if the compound interferes with the viability assay itself.[9] For instance, some compounds can reduce the MTT reagent directly, leading to a false positive signal of viability.[6][9] It is recommended to visually inspect the cells under a microscope and consider using a different viability assay based on a different principle (e.g., a dye exclusion assay like Trypan Blue or a real-time cytotoxicity assay) to confirm the results.[9][10]

Q4: Does cell density influence the cytotoxic effect of this compound?

A4: Yes, cell density can significantly impact the apparent cytotoxicity of a compound.[11][12][13] Higher cell densities may lead to reduced drug efficacy due to factors like drug inactivation by the cells or altered cellular responses.[11][12] It is important to standardize cell seeding density across experiments to ensure reproducibility.[14]

Q5: How long should I incubate my cells with this compound?

A5: The optimal incubation time can vary significantly depending on the cell line and the mechanism of action of the compound.[15][16] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration for observing the desired effect in your specific cell model.[15][16]

Troubleshooting Guide for Poor Cell Viability

If you are experiencing lower-than-expected cell viability after treatment, follow this systematic guide to identify and resolve the issue.

Step 1: Initial Checks & Control Validation
  • Microscopic Examination: Visually inspect your cells. Look for signs of stress, contamination, or morphological changes in treated versus untreated wells.[17]

  • Control Performance:

    • Negative Control (Untreated Cells): Should exhibit high viability and normal morphology.

    • Vehicle Control (Solvent Only): Should have viability comparable to the negative control. If not, solvent toxicity is a likely issue.[17]

    • Positive Control (Known Cytotoxic Agent): Should show a significant decrease in viability, confirming that your cells and assay system are responsive.

Step 2: Compound Preparation and Handling
Potential IssueRecommended Solution
Compound Instability/Degradation Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] Store as recommended on the product data sheet.
Solvent Toxicity Keep the final solvent (e.g., DMSO) concentration in the culture medium low (typically <0.5%).[3][4][7] Always include a vehicle-only control.[17]
Poor Solubility/Precipitation Visually inspect the media for any precipitate after adding the compound.[6] Consider using a different solvent or gentle sonication to aid dissolution.[6] Prepare dilutions in a stepwise manner.[7]
Incorrect Concentration Double-check all calculations for stock solution preparation and serial dilutions.[18] If possible, analytically verify the concentration of the stock solution.
Step 3: Cell Culture Conditions
Potential IssueRecommended Solution
Unhealthy Starting Culture Ensure your cells are healthy, in the logarithmic growth phase, and at a low passage number before starting the experiment.[10][19]
Cell Density Optimize and standardize the cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.[11][12][13][14]
Contamination (Microbial) Regularly test your cell cultures for mycoplasma and other microbial contaminants.[20] If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.[19]
Media Components The presence or absence of serum can significantly affect drug cytotoxicity.[21][22] Ensure consistency in media formulation (serum lot, supplements) across all experiments.

Quantitative Data Summaries

Table 1: Recommended Maximum Final Solvent Concentrations in Cell Culture Media

SolventMaximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)< 0.5%Some cell lines may be sensitive to concentrations as low as 0.1%.[1][2][4]
Ethanol< 0.5%Less toxic than DMSO for some cell lines.[3][5]
Acetone< 0.5%Generally exhibits low cytotoxicity at this concentration.[3][4]
Dimethylformamide (DMF)< 0.1%Shows higher cytotoxicity compared to other common solvents.[3][4]

Table 2: General Guidelines for Cell Seeding Density in 96-Well Plates

Cell TypeSeeding Density (cells/well)Incubation Time Before Treatment
Adherent (fast-growing, e.g., HCT-116)2,000 - 5,00024 hours
Adherent (slow-growing, e.g., MCF-7)5,000 - 10,00024 hours
Suspension (e.g., Jurkat)10,000 - 50,0004-6 hours

Note: These are starting recommendations. The optimal seeding density should be determined empirically for your specific cell line and assay duration to ensure cells remain in the logarithmic growth phase.[14]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound
  • Calculate Required Mass: Based on the molecular weight (MW) of LIGAND-1 HCl, calculate the mass needed for your desired volume and concentration (Mass = Molarity x Volume x MW).

  • Weighing: Accurately weigh the calculated amount of LIGAND-1 HCl powder.

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder.[23] For example, to make 1 mL of a 10 mM stock, add 1 mL of DMSO.

  • Mixing: Vortex or sonicate gently until the compound is completely dissolved.[6]

  • Sterilization (Optional): If concerned about contamination, the DMSO stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO. However, many researchers find this unnecessary as 100% DMSO is inhospitable to most microbes.[24]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C as recommended.

Protocol 2: MTT Cell Viability Assay

This protocol assesses cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight (for adherent cells).[15]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the respective wells. Include untreated and vehicle controls.[15]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[15][17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[6]

Visualizations

LIGAND1_Signaling_Pathway LIGAND1 LIGAND-1 HCl Receptor Target Receptor LIGAND1->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Inhibits Caspase_Activation Caspase Activation Kinase_B->Caspase_Activation Promotes Apoptosis Apoptosis / Cell Death Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for LIGAND-1 induced apoptosis.

Troubleshooting_Workflow Start Poor Cell Viability Observed Check_Controls Step 1: Check Controls (Negative, Vehicle, Positive) Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Fix_Assay Troubleshoot Assay/ Cell Health Controls_OK->Fix_Assay No Check_Compound Step 2: Investigate Compound (Solubility, Concentration, Solvent) Controls_OK->Check_Compound Yes Compound_OK Compound Prep Seems Correct? Check_Compound->Compound_OK Fix_Compound Remake Solutions, Verify Calculations Compound_OK->Fix_Compound No Check_Culture Step 3: Assess Culture (Density, Contamination, Passage #) Compound_OK->Check_Culture Yes Culture_OK Culture Conditions Optimal? Check_Culture->Culture_OK Fix_Culture Start with Fresh Cells, Optimize Density Culture_OK->Fix_Culture No Optimize Optimize Protocol (Time, Dose) Culture_OK->Optimize Yes Decision_Tree q1 Is viability low in Vehicle Control? a1_yes Solvent Toxicity q1->a1_yes Yes q2 Is viability normal in Positive Control? q1->q2 No a2_no Assay Failure or Cell Resistance q2->a2_no No q3 Is compound precipitated in media? q2->q3 Yes a3_yes Solubility Issue q3->a3_yes Yes q4 Are cells overgrown or too sparse? q3->q4 No a4_yes Suboptimal Cell Density q4->a4_yes Yes a4_no LIGAND-1 is likely the cytotoxic agent. Proceed with dose-response. q4->a4_no No

References

how to prevent degradation of Sigma-LIGAND-1 hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of Sigma-LIGAND-1 hydrochloride to prevent its degradation and ensure experimental reproducibility. The information is presented in a question-and-answer format to directly address common issues and concerns.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, temperatures of -20°C or -80°C are recommended.[2][3]

  • In Solution: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or, for longer-term stability, at -80°C.[2][4] It is recommended to use solutions stored at -20°C within one month and solutions stored at -80°C within six months.[2][4]

Q2: What are the primary factors that can cause the degradation of this compound?

Like many complex organic molecules and their hydrochloride salts, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The presence of moisture can lead to the breakdown of the molecule, particularly if it contains susceptible functional groups like esters or amides.[5]

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation.[5] This process can sometimes be accelerated by light.

  • Photolysis: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[5]

  • Thermal Degradation: Elevated temperatures can increase the rate of all chemical degradation processes.

Q3: I've observed a change in the color of my solid this compound. What does this indicate?

A change in color of the solid compound often suggests chemical degradation.[6] This could be due to oxidation or other reactions forming colored impurities.[6] It is crucial to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q4: My experimental results are inconsistent. Could this be related to the storage of this compound?

Inconsistent experimental results can indeed stem from compound degradation.[6] If the concentration or purity of your this compound stock solution is compromised, it will affect the reliability of your experiments. It is good practice to periodically check the purity of your stock solutions, especially if they have been stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and use of this compound.

Issue 1: Precipitate observed in the stock solution upon thawing.

  • Possible Cause: The solubility of the compound may be lower at colder temperatures, or the solvent may have evaporated slightly, increasing the concentration beyond its solubility limit. Repeated freeze-thaw cycles can also promote precipitation.[7]

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.

    • If the precipitate remains, it may be due to degradation. Analyze the solution by HPLC to check for purity.

    • To prevent this, ensure your stock solutions are prepared at a concentration well within the solubility limits and aliquot them into single-use vials to minimize freeze-thaw cycles.[4]

Issue 2: Loss of compound potency or activity in biological assays.

  • Possible Cause: The compound has likely degraded during storage.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from solid material that has been stored correctly.

    • Confirm the concentration and purity of both the old and new stock solutions using a validated analytical method like HPLC or LC-MS.

    • Consider performing a forced degradation study (see Experimental Protocols section) to understand the compound's stability under various stress conditions.[6]

Issue 3: Appearance of new peaks in HPLC/LC-MS analysis of a stored solution.

  • Possible Cause: The new peaks are likely degradation products.[6]

  • Troubleshooting Steps:

    • Compare the chromatogram of the stored sample to that of a freshly prepared standard to confirm the presence of new peaks.[6]

    • If possible, use mass spectrometry (MS) to identify the mass of the degradation products, which can provide clues about the degradation pathway.

    • Review your storage and handling procedures to identify potential causes, such as exposure to light, elevated temperature, or moisture.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Storage Conditions

Storage ConditionTimepointPurity by HPLC (%)Observations
Solid
-80°C, desiccated, dark6 months99.5No change in appearance.
-20°C, desiccated, dark6 months99.2No change in appearance.
4°C, desiccated, dark6 months97.1Slight discoloration.
25°C, ambient humidity, light1 month85.3Significant discoloration.
Solution (in DMSO)
-80°C, aliquoted6 months99.1Solution remains clear.
-20°C, aliquoted1 month98.8Solution remains clear.
4°C1 week95.4Appearance of a slight yellow tint.
Room Temperature24 hours90.2Noticeable color change.

Note: This data is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify the potential degradation pathways of this compound and establish its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[6]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours.[6]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.[6]

    • Thermal Degradation: Incubate the solution in a sealed vial at 80°C for 72 hours.[6]

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH Q1B option 2) while keeping a control sample wrapped in aluminum foil in the same environment.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

cluster_storage Storage of Sigma-LIGAND-1 HCl cluster_factors Potential Degradation Factors cluster_pathways Degradation Pathways cluster_outcome Outcome Solid Solid Compound Moisture Moisture/Humidity Solid->Moisture Oxygen Oxygen (Air) Solid->Oxygen Light Light (UV) Solid->Light Heat Elevated Temperature Solid->Heat Solution Stock Solution Solution->Moisture Solution->Oxygen Solution->Light Solution->Heat Hydrolysis Hydrolysis Moisture->Hydrolysis Oxidation Oxidation Oxygen->Oxidation Photolysis Photolysis Light->Photolysis Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Degraded_Product Degraded Product (Loss of Purity & Activity) Hydrolysis->Degraded_Product Oxidation->Degraded_Product Photolysis->Degraded_Product Thermal_Degradation->Degraded_Product

Caption: Factors and pathways leading to the degradation of this compound.

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Sigma-1 Receptor Agonists: Profiling Sigma-LIGAND-1 Hydrochloride Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. Its role in modulating crucial cellular processes, including calcium homeostasis, ion channel activity, and neuronal signaling, has spurred the development of numerous S1R agonists. This guide provides an objective comparison of Sigma-LIGAND-1 hydrochloride with other well-characterized sigma-1 agonists, namely PRE-084, Cutamesine (SA4503), and (+)-Pentazocine, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of Sigma-1 Receptor Agonists

The following tables summarize the binding affinities and in vivo neuroprotective effects of this compound and its counterparts. It is important to note that the binding data for this compound was obtained from a separate study and not in a head-to-head comparison with the other listed agonists. Variations in experimental conditions can influence these values.

Table 1: Comparative Binding Affinities for the Sigma-1 Receptor

CompoundIC50 (nM)Ki (nM)Radioligand/Assay SiteOrganism/Tissue
This compound 16 (DTG site), 19 (PPP site)[1][2]-[³H]DTG, --INVALID-LINK---PPPNot Specified
PRE-084 44[3]2.2[3]--INVALID-LINK---PentazocineGuinea Pig Brain
Cutamesine (SA4503) 6.67[3]4.6[3][4][5]--INVALID-LINK---PentazocineGuinea Pig Brain
(+)-Pentazocine 2.34[3]1.62[3]Not SpecifiedNot Specified

Note: Lower IC50 and Ki values indicate higher binding affinity.

Table 2: In Vivo Neuroprotective Effects in a Mouse Model of Retinal Degeneration (rd10 mice)

CompoundDosageOutcome on Photoreceptor Nuclei Count
(+)-Pentazocine 0.5 mg/kgSignificantly more nuclei (~22/100 µm) compared to non-treated[3]
PRE-084 0.5 mg/kgNo significant difference from non-treated (~11/100 µm)[3]
Cutamesine (SA4503) 1 mg/kgNo significant difference from non-treated (~11/100 µm)[3]

This in vivo study highlights that while all three compounds are S1R agonists, their neuroprotective efficacy can differ significantly in a specific disease model.

Sigma-1 Receptor Signaling Pathway

Activation of the sigma-1 receptor by an agonist initiates a cascade of intracellular events. The following diagram illustrates a simplified overview of the key signaling pathways modulated by S1R.

Sigma1_Signaling Simplified Sigma-1 Receptor Signaling Pathway agonist Sigma-1 Agonist S1R_BiP S1R-BiP Complex (Inactive) agonist->S1R_BiP Binds to S1R_active Active S1R S1R_BiP->S1R_active Dissociation IP3R IP3 Receptor S1R_active->IP3R Interacts with ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) S1R_active->ion_channels Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release downstream Downstream Signaling (e.g., ERK, Akt) Ca_release->downstream channel_modulation Modulation of Channel Activity ion_channels->channel_modulation channel_modulation->downstream cellular_effects Cellular Effects (Neuroprotection, Plasticity) downstream->cellular_effects

Caption: Agonist binding to the S1R-BiP complex leads to its activation and subsequent modulation of intracellular calcium signaling and ion channel activity, resulting in various cellular effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize sigma-1 receptor agonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

2. Assay Procedure:

  • The assay is performed in a 96-well plate with a total reaction volume of 200 µL.

  • To each well, add:

    • 50 µL of various concentrations of the test compound (e.g., this compound).

    • 50 µL of a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine, typically at its Kd value).

    • 100 µL of the membrane preparation.

  • For determining non-specific binding, a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) is added instead of the test compound.

  • Total binding is determined in the absence of any competing ligand.

  • The plate is incubated at 37°C for 150 minutes.

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression analysis.

  • The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Imaging Functional Assay

This assay measures the effect of S1R agonists on intracellular calcium mobilization, a key function of the receptor.

1. Cell Culture and Loading:

  • Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at room temperature.

  • Wash the cells to remove excess dye.

2. Imaging Procedure:

  • Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Continuously perfuse the cells with a physiological salt solution.

  • Record baseline fluorescence for a few minutes.

  • Apply the sigma-1 agonist of interest (e.g., this compound) at a desired concentration and continue recording.

  • After a few minutes of incubation with the agonist, apply a stimulus to induce a calcium response (e.g., a neurotransmitter like glutamate or a depolarizing agent like KCl).

  • Record the changes in fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Quantify the peak amplitude and duration of the calcium response in the presence and absence of the S1R agonist.

  • A potentiation or inhibition of the stimulus-induced calcium response by the test compound would indicate its agonist or antagonist activity at the sigma-1 receptor.

Experimental Workflow

The characterization of a novel sigma-1 receptor ligand typically follows a hierarchical approach, from initial binding studies to functional and in vivo validation.

Experimental_Workflow General Experimental Workflow for S1R Ligand Characterization start Novel Compound binding_assay Radioligand Binding Assay start->binding_assay affinity_selectivity Determine Affinity (Ki) and Selectivity binding_assay->affinity_selectivity functional_assay Functional Assays (e.g., Calcium Imaging) affinity_selectivity->functional_assay agonist_antagonist Determine Functional Activity (Agonist/Antagonist) functional_assay->agonist_antagonist in_vivo In Vivo Studies (e.g., Disease Models) agonist_antagonist->in_vivo efficacy_pkpd Assess Efficacy and PK/PD in_vivo->efficacy_pkpd lead_optimization Lead Optimization efficacy_pkpd->lead_optimization

References

A Comparative Guide to Sigma-1 Receptor Agonists: PRE-084 vs. SA4503 (Cutamesine) in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurodegenerative diseases.[1] Its activation by agonist compounds has been shown to modulate crucial cellular processes, including calcium signaling, ion channel activity, and responses to cellular stress, ultimately promoting cell survival and function.[1] Among the numerous S1R agonists, PRE-084 and SA4503 (cutamesine) are two of the most extensively studied compounds in the context of neuroprotection. This guide provides an objective comparison of their performance in preclinical neuroprotection assays, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Comparative Efficacy in Neuroprotection Assays

Both PRE-084 and SA4503 have demonstrated significant neuroprotective effects across a variety of in vitro and in vivo models of neuronal injury and disease. However, their efficacy can vary depending on the specific experimental paradigm.

In Vitro Neuroprotection Studies

In cultured cell models, both agonists have shown the ability to protect neurons from various insults, including excitotoxicity and oxidative stress. Their protective effects are often dose-dependent and can be blocked by S1R antagonists, confirming their on-target activity.[2][3][4]

Parameter PRE-084 SA4503 (Cutamesine) Reference
Model Spinal Cord Organotypic Cultures (Chronic Excitotoxicity)Spinal Cord Organotypic Cultures (Chronic Excitotoxicity)[2]
Cell Type Murine Motor NeuronsMurine Motor Neurons[2]
Insult THA (Excitotoxin)THA (Excitotoxin)[2]
Concentration 3-30 µM3-30 µM[2]
Key Outcome Dose-dependent reduction in motor neuron death, with maximal protection at 30 µM.Dose-dependent reduction in motor neuron death, with maximal protection at 30 µM.[2]
Model Cultured Cortical Neurons (Oxidative Stress)Cultured Cortical Neurons (Oxidative Stress)[3][5]
Cell Type Rat Cortical NeuronsRat Cortical Neurons[3][5]
Insult Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)[3][5]
Key Outcome Not directly tested in this study.Pretreatment inhibited H₂O₂-induced cell death.[3]
Model 661W Photoreceptor Cells (Oxidative Stress)661W Photoreceptor Cells (Oxidative Stress)[6][7][8]
Cell Type Murine Photoreceptor-like cellsMurine Photoreceptor-like cells[6][7][8]
Insult tert-Butyl hydroperoxide (tBHP)tert-Butyl hydroperoxide (tBHP)[6][7][8]
Concentration 25-50 µM25-50 µM[6][7][8]
Key Outcome Improved cell viability, approaching the effect of (+)-pentazocine.Improved cell viability, approaching the effect of (+)-pentazocine.[6][7]
In Vivo Neuroprotection Studies

In animal models of neurodegenerative diseases, both PRE-084 and SA4503 have shown therapeutic potential, although direct comparative studies reveal context-dependent differences in their efficacy.

Parameter PRE-084 SA4503 (Cutamesine) Reference
Model SOD1G93A Mouse Model of ALSSOD1G93A Mouse Model of ALS[2]
Dosage 0.25 mg/kg/day0.25 and 1 mg/kg/day[2]
Key Outcomes Preserved neuromuscular function and increased the number of surviving motor neurons in female mice.Tended to improve motor function and preserved neuromuscular junctions, but did not significantly improve motor neuron survival.[2]
Model rd10 Mouse Model of Retinitis Pigmentosard10 Mouse Model of Retinitis Pigmentosa[6][7][8]
Dosage 0.5 mg/kg (i.p. every other day)1 mg/kg (i.p. every other day)[6][7][8]
Key Outcomes Did not significantly improve visual acuity, outer retinal thickness, or photoreceptor nuclei count compared to untreated rd10 mice.Did not significantly improve visual acuity, outer retinal thickness, or photoreceptor nuclei count compared to untreated rd10 mice.[6][7][8]
Model Spinal Root Avulsion (Rhizotomy) in MiceSpinal Root Avulsion (Rhizotomy) in Mice[9]
Key Outcomes Significantly increased the number of preserved motor neurons (~20% increase) and significantly reduced astrogliosis.Significantly increased the number of preserved motor neurons (~15% increase) and significantly reduced astrogliosis.[9]
Model Asphyxia Cardiac Arrest in RatsAsphyxia Cardiac Arrest in Rats[10][11]
Key Outcomes Not directly tested in this model.Dose-dependently improved neurological outcomes, reduced caspase-3, and normalized mitochondrial membrane potential.[10]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of PRE-084 and SA4503 are mediated through the modulation of multiple intracellular signaling pathways. Activation of the Sigma-1 receptor by these agonists helps to mitigate cellular stress and promote survival signals.

  • Endoplasmic Reticulum (ER) Stress Modulation : S1R is a key protein in the ER-mitochondria associated membranes (MAMs) and plays a critical role in regulating ER stress. Both PRE-084 and SA4503 can alleviate ER stress-induced apoptosis by interacting with ER chaperone proteins like BiP (Binding immunoglobulin protein) and modulating the Unfolded Protein Response (UPR).[9][10] In a model of TDP-43 proteinopathy, PRE-084 was shown to boost the UPR signaling pathway.[12] SA4503 has been shown to inhibit ER stress markers like caspase-12 in a model of cardiac arrest.[10]

  • Oxidative Stress and NRF2 Pathway : Both compounds can attenuate oxidative stress.[6][7] Studies have shown that PRE-084 and SA4503 can increase the expression of NRF2 (Nuclear factor erythroid 2-related factor 2) and its downstream antioxidant genes, such as Nqo1 and Cat, in vitro.[6][7][8] PRE-084's neuroprotective effect in a model of TDP-43 toxicity has been directly linked to the NRF2 signaling pathway.[12]

  • MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell survival and differentiation. SA4503 has been shown to exert neuroprotective effects against oxidative stress by suppressing the over-activation of the MAPK/ERK pathway.[3]

  • Neurotrophic Factor Upregulation : Activation of S1R by agonists like PRE-084 can lead to the upregulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF), which promote neuronal survival and plasticity.[13][14][15]

G cluster_ligands S1R Agonists cluster_receptor Sigma-1 Receptor (S1R) cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes PRE084 PRE-084 S1R S1R Activation (ER/MAM Chaperone) PRE084->S1R SA4503 SA4503 SA4503->S1R ER_Stress ER Stress Modulation (↓ CHOP, ↓ Caspase-12) S1R->ER_Stress Ox_Stress Oxidative Stress Response (↑ NRF2, ↑ Antioxidants) S1R->Ox_Stress MAPK MAPK/ERK Pathway Modulation S1R->MAPK Neurotrophic Neurotrophic Factors (↑ BDNF, ↑ GDNF) S1R->Neurotrophic Neuroprotection Neuroprotection (↑ Cell Survival, ↓ Apoptosis) ER_Stress->Neuroprotection Ox_Stress->Neuroprotection MAPK->Neuroprotection Neurotrophic->Neuroprotection

Caption: S1R Agonist Signaling Pathways in Neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo neuroprotection assays based on published studies.

In Vitro Oxidative Stress Assay

This protocol is adapted from studies assessing the protective effects of S1R agonists on photoreceptor-like cells.[6][7]

  • Cell Culture : 661W cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment : Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of PRE-084, SA4503 (e.g., 25, 50, 100 µM), or vehicle for 1 hour.

  • Induction of Oxidative Stress : tert-Butyl hydroperoxide (tBHP) is added to the culture medium at a final concentration of 55 µM for 24 hours to induce oxidative stress.

  • Assessment of Cell Viability : Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and viability is expressed as a percentage relative to untreated control cells.

  • Assessment of Oxidative Stress : Intracellular reactive oxygen species (ROS) are detected using a fluorescent probe like CellROX Green Reagent. Fluorescence intensity is measured using a plate reader or fluorescence microscopy.

In Vivo Neuroprotection Assay in an ALS Mouse Model

This protocol is based on a comparative study of PRE-084 and SA4503 in SOD1G93A mice.[2]

  • Animal Model : Transgenic male SOD1G93A mice are used as a model for Amyotrophic Lateral Sclerosis (ALS). Non-transgenic littermates serve as wild-type controls.

  • Drug Administration : From 8 to 16 weeks of age, mice receive daily subcutaneous injections of either saline (vehicle), PRE-084 (0.25 mg/kg), or SA4503 (0.25 or 1 mg/kg).

  • Functional Assessment : Neuromuscular function is evaluated weekly using tests such as the rotarod test to assess motor coordination and balance, and nerve conduction studies (e.g., compound muscle action potential - CMAP) to assess the functional integrity of motor axons.

  • Histological Analysis : At the end of the treatment period (16 weeks), animals are euthanized, and the lumbar spinal cord is harvested. Spinal cord sections are stained with Nissl or specific markers like SMI-32 to quantify the number of surviving alpha motor neurons in the ventral horn.

  • Molecular Analysis : Spinal cord tissue can be used for Western blot analysis to assess the expression of proteins involved in pathways like autophagy and ER stress.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow cluster_analysis Data Analysis & Comparison A1 Culture Neuronal Cells A2 Pre-treat with PRE-084 or SA4503 A1->A2 A3 Induce Stress (e.g., Oxidative, Excitotoxic) A2->A3 A4 Assess Endpoints: - Cell Viability (MTT) - Apoptosis (TUNEL) - ROS Levels A3->A4 C1 Compare Efficacy and Potency A4->C1 B1 Select Animal Model (e.g., SOD1G93A Mice) B2 Chronic Treatment with PRE-084 or SA4503 B1->B2 B3 Monitor Functional Outcomes (e.g., Rotarod, Grip Strength) B2->B3 B4 Post-mortem Analysis: - Histology (Neuron Count) - Western Blot (Pathways) B3->B4 B4->C1

Caption: General Experimental Workflow for Neuroprotection Assays.

Conclusion

Both PRE-084 and SA4503 (cutamesine) are valuable pharmacological tools for investigating the neuroprotective functions of the Sigma-1 receptor.

  • Similarities : In many in vitro models of neuronal stress, both compounds exhibit comparable protective effects, effectively reducing cell death and oxidative stress.[2][6][7] Their mechanisms converge on key cellular stress response pathways, including the modulation of ER stress and activation of the NRF2 antioxidant response.[3][9][12]

  • Differences : In vivo studies reveal more pronounced differences in their efficacy, which appear to be model-dependent. For instance, in the SOD1G93A model of ALS, PRE-084 showed a more robust effect on motor neuron survival compared to SA4503.[2] Conversely, neither compound was effective in a severe model of retinitis pigmentosa, where another S1R agonist, (+)-pentazocine, showed significant protection, suggesting that not all S1R agonists are interchangeable for all conditions.[6][7][8]

The choice between PRE-084 and SA4503 should be guided by the specific research question and the experimental model. While both are potent S1R agonists, subtle differences in their downstream signaling or pharmacokinetic properties may underlie the observed variations in their in vivo neuroprotective profiles. Further head-to-head comparative studies are warranted to fully elucidate their distinct therapeutic potentials.

References

Validating Sigma-1 Receptor Binding: A Comparative Guide to Radioligand Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the sigma-1 receptor (S1R), a unique intracellular chaperone protein, robust validation of ligand binding is paramount. This guide provides a comprehensive comparison of radioligand binding assays for a representative S1R antagonist, here referred to as Sigma-LIGAND-1 hydrochloride , alongside other common S1R ligands. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the selection of appropriate validation strategies.

Quantitative Comparison of Sigma-1 Receptor Ligands

The binding affinity of a ligand to its target is a critical parameter in drug discovery. The following table summarizes the binding affinities (Ki) of various well-characterized S1R ligands, determined through competitive radioligand binding assays using [³H]-(+)-pentazocine, a widely used S1R agonist radioligand.[1][2][3] A lower Ki value indicates a higher binding affinity.

CompoundLigand TypeRadioligand UsedTissue/Cell TypeKi (nM)
This compound (Example Antagonist) Antagonist[³H]-(+)-pentazocineGuinea Pig Brain MembranesUser-defined value
HaloperidolAntagonist[³H]-(+)-pentazocineGuinea Pig Brain Membranes0.90 - 6.60[4]
NE-100Antagonist[³H]-(+)-pentazocineGuinea Pig Brain MembranesData not available
BD1047Antagonist[³H]-(+)-pentazocineMouse Brain MembranesData not available
(+)-PentazocineAgonist-Human σ1 Receptor (Sf9 cells)Kd ~200 min (off-rate)[5]
SA4503Agonist-Guinea Pig Brain Homogenates4.6[6]
PRE-084Agonist[³H]-(+)-pentazocineHEK293 CellsData not available

Note: The Ki value for "this compound" is a placeholder and should be determined experimentally.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for saturation and competition radioligand binding assays to validate the binding of novel compounds to the S1R.

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax

This assay determines the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[1]

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig liver or brain membranes, or cell membranes expressing S1R.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Ligand: Haloperidol (10 µM)

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of [³H]-(+)-pentazocine in assay buffer.

  • In a 96-well plate, add the membrane preparation to each well.

  • For total binding, add increasing concentrations of [³H]-(+)-pentazocine to the wells.

  • For non-specific binding, add the same increasing concentrations of [³H]-(+)-pentazocine along with 10 µM haloperidol.

  • Incubate the plate at 37°C for 90 minutes to reach equilibrium.[1]

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

Protocol 2: Competition Binding Assay to Determine Ki

This assay determines the binding affinity (Ki) of a non-radiolabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a known radioligand from the receptor.[1][3]

Materials:

  • Radioligand: [³H]-(+)-pentazocine (at a concentration near its Kd)

  • Competitor: this compound (or other test compounds)

  • Membrane Preparation: Guinea pig liver or brain membranes, or cell membranes expressing S1R.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Ligand: Haloperidol (10 µM)

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the competitor compound (e.g., this compound).

  • In a 96-well plate, add the membrane preparation to each well.

  • Add a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd) to all wells.

  • To determine total binding, add assay buffer to a set of wells.

  • To determine non-specific binding, add 10 µM haloperidol to another set of wells.

  • To the remaining wells, add increasing concentrations of the competitor compound.

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the assay by rapid filtration.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each competitor concentration.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context of the sigma-1 receptor, the following diagrams have been generated using Graphviz.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubation (37°C, 90 min) Membrane->Incubation Radioligand Radioligand ([³H]-(+)-pentazocine) Radioligand->Incubation Competitor Test Compound (Sigma-LIGAND-1 HCl) Competitor->Incubation NSB Non-specific Binding Control (Haloperidol) NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki/Kd, Bmax Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated Membrane (MAM) S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex S1R_dissociated S1R S1R_BiP->S1R_dissociated Dissociates from BiP IP3R IP3 Receptor Ca_flux Ca²⁺ Flux to Mitochondria IP3R->Ca_flux S1R_dissociated->IP3R Translocates and modulates IP3R Ca_channel Calcium Channel S1R_dissociated->Ca_channel Interacts with Ca_channel->Ca_flux Ligand S1R Ligand (Agonist/Antagonist) Ligand->S1R_BiP Binds to S1R Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Induces dissociation Cell_Signaling Modulation of Cell Signaling Ca_flux->Cell_Signaling

Caption: Simplified Sigma-1 Receptor signaling pathway.

References

Comparative Analysis of the Cross-Reactivity Profile of a Selective Sigma-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of a representative selective sigma-1 (σ1) receptor agonist with other receptor systems. For this analysis, we are using PRE-084 hydrochloride as a well-characterized substitute for the placeholder name "Sigma-LIGAND-1 hydrochloride". The objective is to offer a clear, data-driven overview of its binding profile against a panel of receptors, providing valuable insights for researchers engaged in drug discovery and development.

Introduction to Sigma-1 Receptor Selectivity

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is a target for therapeutic development in a range of neurological and psychiatric disorders.[1][2] Ligands that selectively target the σ1R are of significant interest. A key aspect of their preclinical characterization is determining their cross-reactivity with other receptors to anticipate potential off-target effects.

PRE-084 is a high-affinity and selective σ1R agonist.[3] Its selectivity has been demonstrated in various studies, showing significantly lower affinity for the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors and ion channels.[3]

Quantitative Analysis of Receptor Binding Affinity

The following tables summarize the binding affinities (Ki or IC50 values) of PRE-084 and other commonly used sigma receptor ligands. This data allows for a direct comparison of their selectivity profiles.

Table 1: Binding Affinity of PRE-084 for Sigma and Other Receptors

Receptor SubtypeLigandKᵢ (nM)IC₅₀ (nM)Selectivity (σ2 Kᵢ / σ1 Kᵢ)Reference
Sigma-1 PRE-0842.2445950[4]
Sigma-2 PRE-08413091-
PCP Receptor PRE-084-> 100,000[3]
Various Other Receptors *PRE-084-> 10,000[3]

*As detailed in broad receptor screening panels.

Table 2: Comparative Binding Affinities of Various Sigma Receptor Ligands

LigandSigma-1 Kᵢ (nM)Sigma-2 Kᵢ (nM)σ2/σ1 Selectivity RatioPrimary Activity
PRE-084 2.2130915950Selective σ1 Agonist
(+)-Pentazocine 3.1 - 161,500 - 5,000~94 - 1613σ1 Agonist
Haloperidol 3.2 - 4.513 - 20~4σ1 Antagonist, D2 Antagonist
BD-1047 4.7214.5σ1 Antagonist
NE-100 1.1130118σ1 Antagonist
DTG 10 - 2015 - 30~1.5Non-selective Sigma Ligand

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro radioligand binding assays. Below are detailed protocols for the key experiments used to determine receptor binding affinity.

Radioligand Displacement Assay for Sigma-1 Receptor Affinity

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes, which are a rich source of sigma-1 receptors.

  • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor radioligand.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: PRE-084 hydrochloride or other compounds of interest, serially diluted.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine (typically at or below its Kd, e.g., 1-5 nM), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of an unlabeled ligand like haloperidol.

  • Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[5]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Off-Target Activity

To assess whether binding to an off-target receptor translates to a functional effect (agonist or antagonist activity), various functional assays are employed. For G-protein coupled receptors (GPCRs), common readouts include changes in intracellular second messengers like cAMP or calcium.

Example: cAMP Assay for Gs or Gi-coupled Receptors

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., a dopamine or serotonin receptor).

  • Compound Incubation: Plate the cells and incubate with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist for the receptor.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a luminescence-based assay.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the cross-reactivity assessment of sigma-1 receptor ligands.

G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Membranes, Radioligand, Test Compound Filter & Wash Filter & Wash Incubate->Filter & Wash Separate Bound/ Free Ligand Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50/Ki

Experimental workflow for a radioligand binding assay.

G cluster_1 Sigma-1 Receptor Signaling Sigma-1 Agonist Sigma-1 Agonist Sigma-1 Receptor (ER) Sigma-1 Receptor (ER) Sigma-1 Agonist->Sigma-1 Receptor (ER) BiP BiP Sigma-1 Receptor (ER)->BiP Dissociation IP3 Receptor IP3 Receptor Sigma-1 Receptor (ER)->IP3 Receptor Modulates Modulation of Ion Channels Modulation of Ion Channels Sigma-1 Receptor (ER)->Modulation of Ion Channels Ca2+ Release Ca2+ Release IP3 Receptor->Ca2+ Release Neuronal Plasticity Neuronal Plasticity Ca2+ Release->Neuronal Plasticity Modulation of Ion Channels->Neuronal Plasticity G cluster_2 Logic for Assessing Cross-Reactivity Primary Target Binding Primary Target Binding Broad Receptor Screen Broad Receptor Screen Primary Target Binding->Broad Receptor Screen Identify Off-Target Hits Identify Off-Target Hits Broad Receptor Screen->Identify Off-Target Hits Functional Assays Functional Assays Identify Off-Target Hits->Functional Assays Determine Functional Activity Determine Functional Activity Functional Assays->Determine Functional Activity Assess Therapeutic Window Assess Therapeutic Window Determine Functional Activity->Assess Therapeutic Window

References

A Comparative Guide to the Reproducibility of Findings with Sigma-LIGAND-1 Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of Sigma-LIGAND-1 hydrochloride, a selective sigma receptor ligand, and its alternatives. The objective is to offer a clear comparison of their performance based on available experimental data, detailed methodologies for key experiments, and an exploration of the relevant signaling pathways.

This compound is a selective ligand for sigma receptors, demonstrating activity at both 1,3-di-o-tolylguanidine (DTG) and (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (PPP) binding sites with IC50 values of 16 nM and 19 nM, respectively. It also exhibits a lower affinity for the dopamine D2 receptor with a Ki of 4000 nM[1][2][3]. This compound has shown potential for antipsychotic activity by reversing amphetamine-induced hyperlocomotion in mice[1][2].

To provide a comprehensive comparison, this guide will evaluate this compound alongside well-characterized alternative sigma receptor ligands: PRE-084 , a selective sigma-1 (σ1) receptor agonist; S1RA (E-52862) , a selective sigma-1 (σ1) receptor antagonist; and Siramesine , a selective sigma-2 (σ2) receptor agonist.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of this compound and its selected alternatives for sigma-1 and sigma-2 receptors. It is important to note that the affinity of this compound is presented as IC50 values at non-selective sites, which may not be directly comparable to the Ki values of the other ligands at specific receptor subtypes.

CompoundTarget Receptor(s)Binding Affinity (Ki/IC50)Selectivity
This compound Sigma receptors (DTG & PPP sites), Dopamine D2IC50: 16 nM (DTG), 19 nM (PPP); Ki: 4000 nM (D2)[1][2][3]Selective for sigma receptors over D2
PRE-084 Sigma-1 (σ1) AgonistIC50: 44 nM (σ1)[4]Highly selective for σ1
S1RA (E-52862) Sigma-1 (σ1) AntagonistKi: 17 nM (human σ1), 23.5 nM (guinea pig σ1)[5][6]Highly selective for σ1 over σ2 (Ki > 1000 nM)[5]
Siramesine Sigma-2 (σ2) AgonistIC50: 0.12 nM (σ2), 17 nM (σ1)[7]~140-fold selectivity for σ2 over σ1[7]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.

  • Radioligand: [3H]-(+)-pentazocine (a selective σ1 receptor ligand).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test Compound: this compound or alternative compounds at various concentrations.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Filtration: Glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-(+)-pentazocine (near its Kd value), and the membrane preparation.

  • For determining total binding, add vehicle. For non-specific binding, add a high concentration of haloperidol. For competition, add the various concentrations of the test compound.

  • Incubate the plate at 37°C for 90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for Sigma-2 Receptor Agonists (Cell Viability Assay)

This protocol assesses the functional activity of sigma-2 receptor agonists by measuring their effect on cancer cell viability.

Materials:

  • Cell Line: A cancer cell line known to express sigma-2 receptors (e.g., MDA-MB-231 breast cancer cells).

  • Test Compound: Siramesine or other potential sigma-2 agonists at various concentrations.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

  • Reagents for Viability Assay: MTS or MTT reagent.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 hours).

  • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the EC50 value of the test compound, which represents the concentration that causes a 50% reduction in cell viability. Siramesine has been shown to induce a synergistic cell death response in MDA MB-231 cells when combined with lapatinib[8].

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon ligand binding, it dissociates from its binding partner, BiP, and modulates various downstream signaling pathways, including calcium signaling and cellular stress responses.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma1_BiP Sigma-1 Receptor-BiP Complex Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active BiP BiP Sigma1_BiP->BiP Ligand Sigma-1 Ligand (e.g., PRE-084) Ligand->Sigma1_BiP Binding & Dissociation Ca_signaling Modulation of Ca2+ Signaling (IP3R) Sigma1_Active->Ca_signaling Ion_channels Ion Channel Regulation Sigma1_Active->Ion_channels NRF2_pathway NRF2 Pathway Activation Sigma1_Active->NRF2_pathway Cell_survival Enhanced Cell Survival Ca_signaling->Cell_survival NRF2_pathway->Cell_survival

Caption: Sigma-1 receptor signaling cascade upon ligand binding.

Experimental Workflow for Ligand Characterization

The following workflow outlines the general steps for characterizing a novel sigma receptor ligand.

Ligand_Workflow Start Novel Compound Binding_Assay Radioligand Binding Assay (Determine Ki for σ1 and σ2) Start->Binding_Assay Selectivity Assess Selectivity (σ1 vs σ2 and other receptors) Binding_Assay->Selectivity Functional_Assay Functional Assays (e.g., Cell Viability, Neurite Outgrowth) Selectivity->Functional_Assay In_Vivo In Vivo Studies (e.g., Animal Models of Disease) Functional_Assay->In_Vivo End Characterized Ligand In_Vivo->End

Caption: General experimental workflow for sigma receptor ligand characterization.

References

A Head-to-Head Comparison of Sigma-1 Receptor Ligands: (+)-Pentazocine and Sigma-LIGAND-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two significant sigma receptor ligands: the well-established agonist (+)-pentazocine and the selective ligand Sigma-LIGAND-1 hydrochloride . The objective is to offer a clear, evidence-based resource for selecting the appropriate compound for research applications by comparing their pharmacological profiles, supported by experimental data and protocols. For a broader context on antagonist profiles, the well-characterized sigma-1 antagonist BD1047 is included in the data comparison.

Introduction to Sigma Receptors and Study Ligands

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins, with the σ₁ receptor being a ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondria interface. It plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses, making it a significant target in neuroscience, oncology, and other therapeutic areas.

  • (+)-Pentazocine is the dextrorotatory isomer of pentazocine and is a canonical, high-affinity agonist for the sigma-1 receptor. It is widely used as a reference compound in binding assays and functional studies to investigate the therapeutic potential of sigma-1 receptor activation.

  • This compound (CAS 139652-86-1) is a selective sigma receptor ligand from the (aminoalkoxy)chromone chemical class. Its activity in behavioral models sensitive to antipsychotic compounds suggests it may function as a sigma receptor antagonist.[1][2][3]

Data Presentation: Pharmacological Profiles

The following tables summarize the binding affinities and physicochemical properties of the ligands. Direct head-to-head functional data is limited; therefore, binding data from various sources are presented alongside data for the reference antagonist, BD1047.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound(+)-PentazocineBD1047
CAS Number 139652-86-1[4]4050-13-5138356-20-4[5]
Molecular Formula C₂₇H₃₄ClNO₄[6]C₁₉H₂₇NOC₁₃H₂₀Cl₂N₂
Molecular Weight 472.02 g/mol [2]285.42 g/mol 275.22 g/mol [5]
Functional Class Putative Antagonist[3]Agonist[7]Antagonist[8][9]

Table 2: Comparative Binding Affinity Data

Binding affinities are presented as IC₅₀ (concentration causing 50% inhibition of radioligand binding) or Kᵢ (inhibition constant). Lower values indicate higher affinity.

LigandReceptorBinding Affinity (Kᵢ / IC₅₀, nM)Selectivity (σ₁ vs σ₂)
Sigma-LIGAND-1 HCl σ (DTG)IC₅₀: 16 nM (vs. [³H]DTG)[1][2]Not explicitly defined
σ (PPP)IC₅₀: 19 nM (vs. [³H]-(+)-3-PPP)[1][2]
D₂Kᵢ: 4000 nM[2]>200-fold vs. D₂
(+)-Pentazocine σ₁Kᵢ: 2.9 - 7 nM[10][11]High for σ₁
σ₂Low affinity; often used to mask σ₁ sites in σ₂ binding assays[12]
OpioidThe (-)-enantiomer has high affinity for opioid receptors, while (+)-pentazocine has low affinity.Low for Opioid
BD1047 (Reference) σ₁Kᵢ: 0.93 nM[8]~50-fold
σ₂Kᵢ: 47 nM[8]

Mandatory Visualizations

The following diagrams illustrate key pathways and experimental workflows relevant to the study of these sigma-1 receptor ligands.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP (Binding-Ig Protein) S1R_inactive Sigma-1 Receptor (Inactive) BiP->S1R_inactive Binds & Inhibits S1R_active Sigma-1 Receptor (Active Chaperone) S1R_inactive->S1R_active Dissociates from BiP IP3R IP3 Receptor Ca_Signal Ca²⁺ Release from ER IP3R->Ca_Signal Facilitates Mito_Ca Mitochondrial Ca²⁺ Uptake Ligand Agonist Ligand (e.g., (+)-Pentazocine) Ligand->S1R_inactive Binds & Activates S1R_active->IP3R Modulates Cell_Response Modulation of Ion Channels & Cell Survival S1R_active->Cell_Response Regulates Ca_Signal->Mito_Ca Leads to G cluster_agonist Agonist Action cluster_antagonist Antagonist Action S1R Sigma-1 Receptor Conformation_A Active Conformation S1R->Conformation_A Induces Conformation_I Inactive Conformation S1R->Conformation_I Stabilizes Agonist (+)-Pentazocine Agonist->S1R Binds to Signaling_On Signal Transduction (e.g., Ca²⁺ modulation) Conformation_A->Signaling_On Initiates Antagonist Sigma-LIGAND-1 HCl (Putative) Antagonist->S1R Binds to & Blocks Signaling_Off Signal Transduction Blocked Conformation_I->Signaling_Off Prevents G start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: Membranes + Radioligand + Test Compound prep->setup incubate Incubate (e.g., 90 min @ 37°C) setup->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end G start Start prep Prepare Membranes with G-proteins start->prep setup Incubate Membranes with Test Compound and GDP prep->setup initiate Add [³⁵S]GTPγS to initiate reaction setup->initiate incubate Incubate (e.g., 60 min @ 30°C) initiate->incubate filter Filtration to separate bound vs. free [³⁵S]GTPγS incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate EC₅₀ and Eₘₐₓ) count->analyze end End analyze->end

References

confirming the selectivity of Sigma-LIGAND-1 hydrochloride for sigma-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its modulation by selective ligands can influence a variety of cellular signaling pathways, making the characterization of ligand selectivity a critical aspect of drug discovery and development. This guide provides an objective comparison of the selectivity profiles of key sigma receptor ligands, supported by experimental data and detailed methodologies.

Understanding Sigma Receptor Subtypes and Ligand Selectivity

Sigma receptors are classified into two main subtypes: sigma-1 (σ1) and sigma-2 (σ2). While they share some structural similarities, they are distinct proteins with different molecular weights and functions. High selectivity for the sigma-1 receptor is a desirable characteristic for therapeutic candidates to minimize off-target effects that could arise from interactions with the sigma-2 receptor or other unrelated receptors. The selectivity of a ligand is typically quantified by comparing its binding affinity (Ki) for the sigma-1 receptor to its affinity for the sigma-2 receptor and a panel of other potential targets. A higher selectivity ratio (Ki σ2 / Ki σ1) indicates a greater preference for the sigma-1 receptor.

Comparative Analysis of Sigma Receptor Ligands

To illustrate the concept of selectivity, this guide compares three well-characterized sigma receptor ligands:

  • PRE-084: A widely used and highly selective sigma-1 receptor agonist.

  • CM-398: A potent and highly selective sigma-2 receptor ligand.[1]

  • 1,3-di-o-tolylguanidine (DTG): A non-selective ligand that binds to both sigma-1 and sigma-2 receptors.

The following table summarizes the binding affinities (Ki) of these ligands for sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)Selectivity Ratio (σ2/σ1)Other Receptor Affinities (Ki, nM)
PRE-084 2.213091~5950PCP > 100,000[2]
CM-398 560[3]0.43[1][4][5]~0.00077Dopamine Transporter: 32.90, Serotonin Transporter: 244.2[4][5]
DTG ~35.5 - 57.4~21.9 - 39.9~0.6 - 1.1-

Note: Ki values can vary between studies depending on the experimental conditions.

As the data indicates, PRE-084 demonstrates a significant preference for the sigma-1 receptor, with a selectivity ratio of approximately 5950-fold over the sigma-2 receptor. In contrast, CM-398 shows high affinity and selectivity for the sigma-2 receptor.[1][4][5] DTG exhibits comparable affinity for both sigma receptor subtypes, confirming its non-selective profile.

Experimental Protocol: Radioligand Binding Assay

The determination of ligand binding affinity and selectivity is primarily conducted using radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Materials:
  • Membrane Preparations: Homogenates from tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain, cultured cells).[6]

  • Radioligands:

    • For sigma-1 receptors: --INVALID-LINK---pentazocine.[7]

    • For sigma-2 receptors: [³H]-DTG (in the presence of a masking ligand like (+)-pentazocine to block sigma-1 sites).[8]

  • Test Compounds: Unlabeled ligands to be evaluated (e.g., PRE-084, CM-398, DTG).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:
  • Incubation: Membrane homogenates are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in determining ligand selectivity and the biological context of the sigma-1 receptor, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep Membrane Homogenate Preparation incubation Incubation of Membranes, Radioligand, and Test Compound prep->incubation radio Radioligand (³H-pentazocine or [³H]DTG) radio->incubation test Unlabeled Test Compound (e.g., PRE-084) test->incubation filtration Rapid Filtration incubation->filtration wash Washing filtration->wash count Scintillation Counting wash->count calc IC50 and Ki Calculation count->calc selectivity Selectivity Profile Determination calc->selectivity

Caption: Experimental workflow for determining receptor binding affinity using a radioligand binding assay.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cell Cellular Effects s1r Sigma-1 Receptor (σ1R) Chaperone Protein ion_channel Ion Channel Modulation s1r->ion_channel Modulates ca_signaling Calcium Signaling s1r->ca_signaling Regulates neurotransmission Neurotransmitter Release s1r->neurotransmission Influences ligand Selective σ1 Ligand (e.g., PRE-084) ligand->s1r Binds to

Caption: Simplified signaling pathway of the sigma-1 receptor upon binding of a selective ligand.

References

A Comparative Review of Sigma-1 Receptor Agonists and Antagonists: Mechanisms, Experimental Data, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sigma-1 receptor (S1R) agonists and antagonists, summarizing key experimental data, detailing methodologies for crucial experiments, and illustrating the complex signaling pathways involved.

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), where it plays a critical role in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1] Its involvement in numerous physiological and pathological processes has positioned the S1R as a promising therapeutic target for a range of disorders, from neurodegenerative diseases to psychiatric conditions and pain management.[2][3] This guide delves into the comparative pharmacology of S1R agonists and antagonists, presenting quantitative data on their binding and functional properties, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Delineating Agonist and Antagonist Actions at the Sigma-1 Receptor

Sigma-1 receptor agonists are ligands that, upon binding, are thought to induce a conformational change in the receptor, leading to its dissociation from the binding immunoglobulin protein (BiP), an ER chaperone.[1][4] This dissociation allows the S1R to interact with and modulate a variety of "client" proteins, including ion channels and G-protein coupled receptors, thereby initiating downstream signaling cascades.[1][5] In contrast, S1R antagonists bind to the receptor but do not induce this functional activation and can block the effects of agonists.[2][6] The functional outcomes of S1R modulation are complex and often cell-type and context-dependent, with agonists generally promoting cell survival and neuroprotection, while antagonists have shown efficacy in conditions like neuropathic pain.[2][7]

Quantitative Comparison of Sigma-1 Receptor Ligands

The following tables summarize the binding affinities (Ki) and, where available, the functional potencies (EC50/IC50) of commonly studied S1R agonists and antagonists. These values are critical for understanding the potency and selectivity of these compounds.

Agonist Binding Affinity (Ki) in nM Receptor Selectivity (S1R vs S2R) Reference
(+)-Pentazocine4.6 - 17.4Selective for S1R[8]
PRE-08453.2~600-fold selective for S1R[9]
SA45034.614-fold selective for S1R[8]
CarbetapentaneData not consistently reported in summary formatSelective for S1R[10]
(+)-SKF-10,047Data not consistently reported in summary formatNon-selective[2]
Antagonist Binding Affinity (Ki) in nM Receptor Selectivity (S1R vs S2R) Reference
Haloperidol5.2Non-selective
BD-1047Data not consistently reported in summary formatSelective for S1R[2]
NE-100Data not consistently reported in summary formatSelective for S1R[11]
RimcazoleData not consistently reported in summary formatNon-selective[2]
ProgesteroneData not consistently reported in summary formatEndogenous antagonist[2]

Note: Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Key Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize S1R ligands.

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the S1R.

  • Objective: To measure the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the S1R.

  • Materials:

    • Membrane preparation from a source rich in S1R (e.g., guinea pig liver or cells overexpressing S1R).[12][13]

    • Radioligand with high affinity and selectivity for S1R (e.g., [³H]-(+)-pentazocine).[12]

    • Test compound (unlabeled).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters (e.g., GF/B).

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) and a fixed amount of membrane protein to each well.[1]

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled S1R ligand like haloperidol).[1]

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[1]

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Intracellular Calcium Mobilization Assay

This functional assay assesses the ability of S1R ligands to modulate intracellular calcium levels, a key downstream signaling event.

  • Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to S1R ligands.

  • Materials:

    • Cultured cells expressing S1R (e.g., neuronal cells or transfected cell lines).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • S1R agonist and antagonist.

    • Stimulus to induce a calcium response (e.g., KCl to open voltage-gated calcium channels, or another receptor agonist).[1]

  • Procedure:

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Record baseline fluorescence using a fluorescence microscope or plate reader.

    • Apply the S1R test compound (agonist or antagonist).

    • Apply a stimulus to induce a calcium response.

    • Continuously record the fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i.

    • Compare the calcium response in the presence and absence of the S1R ligand. Agonists are expected to modulate the response, while antagonists should block the effect of a known agonist.[6][10]

In Vivo Models

1. Neuropathic Pain Models

These models are used to evaluate the analgesic efficacy of S1R antagonists.

  • Objective: To assess the ability of S1R antagonists to alleviate pain-like behaviors in animal models of neuropathic pain.

  • Model:

    • Chronic Constriction Injury (CCI) of the sciatic nerve in rodents is a commonly used model.

  • Procedure:

    • Surgically induce the CCI.

    • Allow several days for the development of neuropathic pain symptoms, such as mechanical allodynia (pain in response to a non-painful stimulus).

    • Administer the S1R antagonist at various doses.

    • Assess mechanical allodynia using von Frey filaments at different time points after drug administration.

  • Data Analysis:

    • Determine the paw withdrawal threshold in response to the von Frey filaments.

    • Compare the withdrawal thresholds between vehicle-treated and drug-treated animals to assess the anti-allodynic effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the sigma-1 receptor and a general workflow for ligand evaluation.

sigma1_agonist_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects S1R_BiP S1R-BiP Complex (Inactive) S1R_active Active S1R S1R_BiP->S1R_active Agonist Binding BiP BiP S1R_active->S1R_BiP Ligand Dissociation Ion_Channels Ion Channels (e.g., K+, Ca2+) S1R_active->Ion_Channels Modulation GPCRs GPCRs S1R_active->GPCRs Modulation Cell_Survival Neuroprotection & Cell Survival Ion_Channels->Cell_Survival GPCRs->Cell_Survival Agonist S1R Agonist

Caption: Agonist-mediated activation of the Sigma-1 Receptor signaling pathway.

sigma1_antagonist_pathway Antagonist Action at the Sigma-1 Receptor cluster_er Endoplasmic Reticulum S1R_BiP S1R-BiP Complex (Inactive) S1R_bound Antagonist-Bound S1R (Inactive) Agonist S1R Agonist Agonist->S1R_BiP Binding Blocked Antagonist S1R Antagonist Antagonist->S1R_BiP Binding

Caption: Antagonist action preventing agonist binding to the Sigma-1 Receptor.

experimental_workflow start Compound Library binding_assay In Vitro Binding Assays (Radioligand Competition) start->binding_assay functional_assay In Vitro Functional Assays (e.g., Calcium Imaging, Cell Viability) binding_assay->functional_assay High Affinity Hits selectivity Selectivity Profiling (vs. S2R and other targets) functional_assay->selectivity in_vivo In Vivo Efficacy Models (e.g., Pain, Neurodegeneration) selectivity->in_vivo Potent & Selective Hits pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead Lead Candidate pk_pd->lead

Caption: General experimental workflow for the evaluation of Sigma-1 Receptor ligands.

Conclusion

The sigma-1 receptor presents a compelling and complex target for therapeutic intervention. The distinct pharmacological profiles of S1R agonists and antagonists offer opportunities to address a wide range of unmet medical needs. Agonists hold promise for neurodegenerative disorders by promoting cellular resilience, while antagonists have demonstrated potential in managing chronic pain states. A thorough understanding of their comparative pharmacology, supported by robust experimental data and a clear elucidation of their signaling mechanisms, is paramount for the successful development of novel S1R-targeted therapeutics. This guide provides a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Safety Operating Guide

Proper Disposal of Sigma-LIGAND-1 Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Sigma-LIGAND-1 hydrochloride, a representative hydrochloride salt compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

It is imperative to note that "this compound" is a placeholder name. The specific hazards and, consequently, the precise disposal requirements, are dictated by the unique chemical properties of the ligand . Therefore, always consult the specific Safety Data Sheet (SDS) for the exact compound you are handling before proceeding with any disposal protocol.

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as recommended in the compound's SDS. This typically includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: A dust mask or respirator may be required if there is a risk of generating dusts[1][2].

Work in a well-ventilated area, such as a fume hood, especially when handling powders to minimize inhalation risks.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Properly identify the waste as "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan[1][2][3]. Cross-contamination can lead to dangerous chemical reactions.

    • Keep the chemical in its original container whenever possible[1][2][3].

  • Container Labeling:

    • Ensure the waste container is clearly and accurately labeled with the full chemical name, any associated hazards (e.g., "Harmful if Swallowed"[1]), and the date of accumulation.

    • Use your institution's standardized hazardous waste labels.

  • Waste Accumulation:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated, away from general laboratory traffic, and inaccessible to unauthorized personnel.

  • Disposal Request and Pick-up:

    • Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request for waste pick-up through your Environmental Health and Safety (EHS) department.

    • The ultimate disposal method will be determined by your EHS office in accordance with local and national regulations. Common methods for chemical waste of this nature include incineration at a licensed chemical destruction plant[4].

  • Spill and Contamination Cleanup:

    • In the event of a spill, carefully sweep up the solid material, avoiding dust generation[1][2][3].

    • Place the collected material in a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminate any surfaces.

    • Dispose of all contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

  • Empty Container Disposal:

    • Handle uncleaned, empty containers as you would the product itself[1][2][3].

    • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste or recycling[4].

Key Safety and Disposal Information from the SDS

Researchers should always extract the following critical information from the specific SDS of the hydrochloride salt they are handling.

Information CategoryKey Data to Identify in the SDSSignificance for Disposal
Hazards Identification GHS Hazard Statements (e.g., H302: Harmful if swallowed)Determines the primary risks and dictates handling precautions.
First-Aid Measures Instructions for inhalation, skin/eye contact, and ingestionEssential for immediate response in case of accidental exposure during handling or disposal.
Handling and Storage Precautions for safe handling and storage conditionsInforms proper procedures for waste accumulation and storage to prevent accidents.
Disposal Considerations Specific disposal instructions and recommendationsProvides guidance on appropriate disposal methods and regulatory compliance. Often directs users to dispose of the substance and its container at an approved waste disposal plant[1][3].
Personal Protection Recommended Personal Protective Equipment (PPE)Ensures the safety of personnel handling the chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process and workflow for the proper disposal of a chemical such as this compound.

A Start: Handling Sigma-LIGAND-1 Hydrochloride Waste B Consult Specific SDS for Hazards and Handling Procedures A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is this a spill or routine disposal? C->D E Routine Disposal: Segregate waste in a dedicated, labeled container. D->E Routine F Spill Cleanup: Contain and collect material. Decontaminate area. D->F Spill G Store sealed container in designated hazardous waste accumulation area. E->G J Dispose of decontaminated wipes and PPE as hazardous waste. F->J H Follow institutional procedures for EHS waste pickup. G->H I Final Disposal by Licensed Waste Management Facility H->I J->G

Caption: Waste Disposal Workflow for this compound.

References

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